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Barium aluminate

Cat. No.: B1172633
CAS No.: 11129-08-1
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Description

Historical Context and Evolution of Academic Inquiry into Barium Aluminate Systems

Historically, barium aluminates have been explored for applications requiring high thermal stability, such as in refractories and cements. Early studies focused on understanding the basic phase equilibria in the BaO-Al₂O₃ system and the hydration behavior of barium aluminates. Research in the mid-20th century investigated the action of water and barium hydroxide (B78521) solutions on various this compound compounds and hydrates, establishing phase equilibrium diagrams at specific temperatures, such as 30°C. nist.govnist.gov These foundational studies identified several hydrated this compound phases, though some aspects regarding their precise stoichiometry and stability remained subjects of investigation. nist.govnist.gov

The scope of inquiry expanded to include applications in areas like water softening and as potential components in cements analogous to Portland cement, noted for resistance to challenging environments like seawater and sulfate (B86663) waters. nist.govnist.gov While calcium aluminates received more extensive study historically due to their relevance to hydraulic cements, barium aluminates have seen increasing attention with the discovery of their utility in more advanced applications. nist.govresearchgate.net The evolution of research has been driven by the discovery of new properties and the development of advanced synthesis methods, moving beyond traditional solid-state reactions to techniques like sol-gel processing and combustion synthesis to achieve better control over material characteristics. hanrimwon.comcore.ac.ukmdpi.comaip.orgresearchgate.netaip.orgrepositorioinstitucional.mxresearchgate.net

Crystallographic Diversity and Stoichiometric Variations of Barium Aluminates

The this compound system exhibits rich crystallographic diversity and exists in various stoichiometric and non-stoichiometric compositions. Key stoichiometric compounds in the BaO-Al₂O₃ system include barium monoaluminate (BaAl₂O₄ or BaO·Al₂O₃), tri-barium monoaluminate (Ba₃Al₂O₆ or 3BaO·Al₂O₃), barium tetraluminate (BaAl₄O₇ or BaO·4Al₂O₃), and barium hexaaluminate (BaAl₁₂O₁₉ or BaO·6Al₂O₃). researchgate.net Other reported phases include Ba₄Al₂O₇, Ba₅Al₂O₈, Ba₇Al₂O₁₀, Ba₈Al₂O₁₁, and Ba₁₀Al₂O₁₃, particularly in the context of thermodynamic studies. nuczu.edu.ua

Barium monoaluminate (BaAl₂O₄) is notable for its structural polymorphism, commonly crystallizing in hexagonal forms. At room temperature, it can exist in hexagonal structures with space groups P6₃ (No. 173) or P6₃22 (No. 182), depending on the synthesis conditions. researchgate.netirb.hrmaterialsproject.orgresearchgate.net The P6₃22 structure features a stuffed tridymite arrangement with Ba²⁺ ions located in channels formed by corner-sharing AlO₄ tetrahedra. researchgate.netmaterialsproject.org BaAl₁₂O₁₉, barium hexaaluminate, possesses a hexagonal lattice structure similar to β-type alumina (B75360). hanrimwon.com

Stoichiometric ratios in the BaO-Al₂O₃ system can range significantly, for example, from 1:4.5 to 1:6.6 in certain applications. hanrimwon.com Non-stoichiometric barium hexaaluminate phases, such as BaAl₉.₂O₁₄.₈ and BaAl₁₃.₂O₂₀.₈, have also been observed depending on preparation routes and conditions. hanrimwon.com Hydrated forms of barium aluminates, such as BaO·Al₂O₃·nH₂O where n can be 1, 2, 4, or 7, as well as more complex hydrated compositions like 7BaO·6Al₂O₃·36H₂O and 2BaO·Al₂O₃·5H₂O, have been identified, exhibiting different stabilities and hydration behaviors. nist.govnist.govnist.gov

Here is a summary of some known stoichiometric barium aluminates and their crystal structures:

Compound NameFormulaBaO:Al₂O₃ Molar RatioCrystal SystemSpace GroupNotes
Barium monoaluminateBaAl₂O₄1:1HexagonalP6₃, P6₃22Stuffed tridymite structure researchgate.netirb.hrmaterialsproject.orgresearchgate.net
Tri-barium monoaluminateBa₃Al₂O₆3:1Not specifiedNot specifiedMentioned phase core.ac.ukresearchgate.net
Barium tetraluminateBaAl₄O₇1:2Not specifiedNot specifiedMentioned phase researchgate.net
Barium hexaaluminateBaAl₁₂O₁₉1:6HexagonalNot specifiedSimilar to β-alumina hanrimwon.com
Heptabarium dialuminateBa₇Al₂O₁₀7:1Not specifiedNot specifiedThermodynamically studied nuczu.edu.ua
Tetrabarium dialuminateBa₄Al₂O₇4:1Not specifiedNot specifiedThermodynamically studied nuczu.edu.ua
Pentabarium dialuminateBa₅Al₂O₈5:1Not specifiedNot specifiedThermodynamically studied nuczu.edu.ua
Octabarium dialuminateBa₈Al₂O₁₁8:1Not specifiedNot specifiedThermodynamically studied nuczu.edu.ua
Decabarium dialuminateBa₁₀Al₂O₁₃10:1Not specifiedNot specifiedThermodynamically studied nuczu.edu.ua

Foundational Research Gaps and Emerging Directions in this compound Science

Despite significant progress, foundational research gaps in this compound science persist. One notable area is the need for more comprehensive and accurate thermodynamic data for various this compound phases to better understand their stability and reaction pathways in complex systems and under different conditions. nuczu.edu.uaresearchgate.net While some thermodynamic estimates exist, calorimetric measurements are needed for more precise constants. nuczu.edu.ua

A deeper understanding of the intricate relationship between synthesis conditions, chemical composition (including non-stoichiometry), crystal structure, purity, morphology, and particle size is crucial for tailoring the properties of barium aluminates for specific applications. irb.hr The formation of pure phases with desired compositions is highly dependent on the preparation route and experimental parameters. hanrimwon.com

Emerging research directions for barium aluminates are largely driven by their potential in advanced functional materials. These include extensive investigation into their use as luminescent materials and phosphors, particularly when doped with rare earth elements like europium and cerium, for applications in LEDs and display technologies. core.ac.ukaip.orgresearchgate.netaip.orgresearchgate.netuga.edunih.gov Their thermal stability and optical properties make them suitable hosts for tunable luminescence. researchgate.netuga.edu

Barium aluminates are also being explored as catalysts and catalyst supports, leveraging their high-temperature stability and unique surface properties. hanrimwon.comrepositorioinstitucional.mxresearchgate.netgoogle.comresearchgate.net Their potential as oxygen storage materials and in applications requiring high ionic conductivity is another active area of research. mdpi.comresearchgate.netirb.hr Furthermore, investigations into their use in refractory cements and engineering ceramics continue, building upon their historical applications but seeking improved performance through controlled synthesis and phase composition. researchgate.nethanrimwon.comresearchgate.netnuczu.edu.uaresearchgate.netgoogle.com The development of one-dimensional this compound nanostructures, such as nanowires and nanoribbons, for applications in nanophotonics represents a frontier in this compound research. uga.edu

Properties

CAS No.

11129-08-1

Molecular Formula

C10H12O2S

Origin of Product

United States

Synthesis and Advanced Preparation Methodologies of Barium Aluminates

Solid-State Reaction Pathways for Crystalline Barium Aluminate Phases

Solid-state reactions are a traditional method for synthesizing crystalline this compound phases, typically involving the high-temperature reaction between solid precursors, such as barium carbonate (BaCO₃) and aluminum oxide (Al₂O₃) researchgate.netunavarra.esmdpi.com. This method relies on diffusion processes between the solid reactants at elevated temperatures to form the desired product.

Mechanistic Studies of High-Temperature Solid-State Reactions

Mechanistic studies of high-temperature solid-state reactions in this compound synthesis reveal a complex process involving several stages. For instance, the formation of barium hexaaluminate (Ba-β-Al₂O₃) from Al₂O₃ and BaCO₃ powders typically involves the decomposition of BaCO₃, followed by the formation and growth of intermediate phases like barium monoaluminate (BaO·Al₂O₃), and finally the reaction between Al₂O₃ and the intermediate phases to form the desired hexaaluminate researchgate.net. The formation of BaAl₂O₄ as a major phase has been observed at temperatures of 1200°C and 1400°C with different Ba/Al ratios researchgate.net. At 1600°C, BaO·Al₂O₃ can be an intermediate phase, decreasing in quantification as the reaction progresses to form Ba-β-Al₂O₃ mdpi.com.

The reaction sequence can be influenced by factors such as the reaction temperature and the specific this compound phase being synthesized. For barium hexaaluminate synthesis from BaCO₃ and γ-Al₂O₃, a proposed sequence involves hydrothermal precipitation of precursors, formation of an interim mixture of γ-Al₂O₃, BaCO₃, and Ba-β-Al₂O₃ between 800-1200°C, and the formation of BaO·6Al₂O₃ at 1400°C unavarra.es.

Influence of Precursor Reactivity and Particle Morphology

The reactivity and particle morphology of the starting materials significantly impact the solid-state synthesis of barium aluminates. The use of fine precursor particles with a large surface area can enhance the reaction rate and lower the activation energy required for the formation of the desired phase mdpi.com. For example, using fine anatase TiO₂ with a low density and large surface area has been shown to enhance the formation of BaTiO₃ in solid-state synthesis by reducing the activation energy mdpi.com. Similarly, the stacking states of precursor powders can considerably influence the final phase composition of aluminates researchgate.net.

Mechanically Activated Synthesis for Enhanced Reactivity

Mechanical activation, typically through high-energy ball milling, is a technique used to enhance the reactivity of precursor powders in solid-state synthesis by reducing particle size, increasing surface area, and introducing structural defects researchgate.netresearchgate.netmdpi.com. Mechanically activated milling of Al₂O₃-BaCO₃ powder mixtures has been shown to significantly decrease the decomposition temperature of BaCO₃, thereby promoting its reaction with Al₂O₃ researchgate.net.

Almost monophasic barium hexaaluminate (Ba-β-Al₂O₃) can be synthesized by mechanically activating the powder mixture for 9-12 hours, followed by heat treatment at 1500°C for 2 hours researchgate.net. Mechanical activation can lead to a significant reduction in crystallite size and can help in obtaining the desired phase at lower temperatures compared to conventional solid-state methods unavarra.esresearchgate.net. While high-energy milling reduces crystallite size, a second milling process at lower energy can be used to deagglomerate the nanostructured material and form high specific surface areas unavarra.es.

Solution-Based and Soft Chemistry Synthesis Approaches

Solution-based and soft chemistry routes offer alternative pathways for synthesizing barium aluminates, often allowing for better control over homogeneity, particle size, and morphology compared to traditional solid-state methods. These methods typically involve the preparation of a homogeneous solution containing the precursor materials, followed by processing to obtain the desired solid product.

Sol-Gel Synthesis Routes

Sol-gel synthesis is a versatile soft chemistry approach that involves the formation of a gel from a colloidal suspension (sol), followed by drying and calcination to obtain the final solid material hanrimwon.comcore.ac.uk. This method allows for mixing of precursors at the molecular level, leading to improved homogeneity and lower synthesis temperatures compared to solid-state reactions unavarra.es.

In sol-gel synthesis of barium aluminates, metal nitrates or alkoxides are commonly used as precursors hanrimwon.comunavarra.essumdu.edu.ua. The process typically involves dissolving the precursors in a solvent, forming a sol, which then gels. The gel is subsequently dried and calcined at elevated temperatures to crystallize the this compound phase core.ac.ukresearchgate.net. The properties of the final product can be influenced by parameters such as the type and concentration of precursors, pH of the solution, drying procedure, and calcination temperature hanrimwon.comcore.ac.ukresearchgate.net.

Data from sol-gel synthesis studies highlight the influence of heat treatment and drying methods on the resulting this compound phase. For example, in one study, heat treatment in an oven at 130°C and microwave radiation were used for drying the gel, followed by calcination up to 1100°C to obtain crystalline this compound core.ac.uk. The drying procedure can affect the phase composition of the calcined products researchgate.net.

Auto-Combustion Synthesis Parameters and Reaction Mechanisms

Auto-combustion synthesis, often integrated within sol-gel routes (sol-gel auto-combustion), is a method that utilizes an exothermic redox reaction between precursor metal nitrates (oxidizers) and an organic fuel sumdu.edu.uarsc.orgrsc.org. This self-sustained reaction generates heat, leading to the rapid formation of crystalline powder products, often with nanoscale features sumdu.edu.uarsc.orgacs.orgmdpi.com.

The process typically involves dissolving metal nitrates and a fuel (such as urea (B33335), glycine, or citric acid) in a solvent to form a homogeneous solution sumdu.edu.uarsc.orgacs.org. Upon heating, the solution evaporates to form a gel, which then undergoes a self-sustaining combustion reaction rsc.orgrsc.org. The characteristics of the resulting this compound powder, such as phase purity, particle size, and morphology, are influenced by various parameters, including the type and concentration of fuel, fuel-to-oxidizer ratio, calcination temperature and time, and the reaction atmosphere rsc.orgrsc.orgmdpi.com.

The reaction mechanism in auto-combustion synthesis involves the decomposition of the gel and a rapid redox reaction between the fuel and the nitrates. This combustion process can occur in different modes, such as volume combustion or self-propagating combustion acs.org. The heat generated by the combustion is a key factor in the rapid formation of crystalline phases mdpi.com. The stoichiometry of the redox mixture, often expressed as the equivalence ratio (Φ), is crucial for controlling the combustion process and the final product rsc.org.

Studies on sol-gel auto-combustion synthesis of barium aluminates have utilized precursors like aluminum nitrate (B79036), barium nitrate, and urea sumdu.edu.ua. The mixture is heated to initiate the reaction, and the resulting gel is subsequently calcined sumdu.edu.ua. This method has been shown to produce nanocrystalline this compound powder sumdu.edu.ua. The analysis of various parameters, such as complexant type, oxygen balance, and heating mechanism, is important for understanding and controlling the synthesis process and the properties of the resulting nanomaterials hep.com.cn.

Synthesis MethodKey CharacteristicsTypical Temperature Range (°C)AdvantagesDisadvantagesRelevant this compound Phases Mentioned
Solid-State ReactionRelies on solid-state diffusion; involves heating mixed solid precursors.1000-1600 sigmaaldrich.com, 1200-1500 researchgate.netRelatively simple; suitable for large-scale production.Requires high temperatures; can lead to inhomogeneity and large particle size; slow diffusion. unavarra.esBaAl₂O₄, BaAl₁₂O₁₉ (Ba-β-Al₂O₃), Ba₃Al₂O₆ mdpi.comresearchgate.netresearchgate.net
Mechanically Activated Solid-StateSolid-state reaction with mechanical milling of precursors.Can be lower than conventional solid-state researchgate.netEnhanced reactivity; lower synthesis temperatures; reduced particle size. researchgate.netunavarra.esresearchgate.netRequires specialized milling equipment; can introduce impurities from milling media.BaAl₁₂O₁₉ (Ba-β-Al₂O₃) researchgate.netunavarra.es
Sol-Gel SynthesisFormation of a gel from a solution of precursors, followed by drying and calcination.Up to 1100 core.ac.uk, 1350-1650 hanrimwon.comImproved homogeneity; better control over particle size and morphology; lower synthesis temperatures than conventional solid-state. hanrimwon.comunavarra.esCan be time-consuming; requires careful control of parameters; shrinkage during drying and calcination.BaAl₂O₄, BaAl₁₂O₁₉ hanrimwon.comcore.ac.uk
Sol-Gel Auto-CombustionSol-gel process utilizing an exothermic redox reaction.300-500 (combustion) rsc.org, subsequent calcination sumdu.edu.uaRapid synthesis; produces nanocrystalline powders; good homogeneity; energy efficient due to self-heating. sumdu.edu.uarsc.orgmdpi.comCan be vigorous and difficult to control; requires careful selection of fuel and oxidizer.BaAl₂O₄ sumdu.edu.ua
Proteic Sol-Gel Methods for Nanostructure Control

The sol-gel method is a versatile chemical route that allows for control over the properties of the final product by varying parameters such as reactant composition, gel processing conditions, and heat treatment temperature and time core.ac.uk. Proteic sol-gel methods, which utilize organic substances like proteins or compounds derived from natural sources (e.g., coconut water), have emerged as a way to synthesize nanostructured materials, including barium aluminates researchgate.netnih.govresearchgate.net. These methods can offer advantages such as lower synthesis temperatures and reduced environmental impact compared to conventional methods researchgate.netnih.gov.

Studies have shown that the proteic sol-gel route can be a reliable method for synthesizing pure BaAl₂O₄ powders with irregular hexagonal faceted nanoparticles researchgate.net. Using coconut water as a polymeric agent in a proteic sol-gel method has demonstrated efficiency in obtaining BaAl₂O₄ nanoparticles, reducing the crystalline phase formation temperature from 1500 °C to 1200 °C and calcination time researchgate.net. The preparation typically involves monitoring the precursor mixture and ceramic product formation using techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), X-ray diffraction (XRD), and electron microscopy (SEM, TEM) researchgate.net. Atomistic modeling can complement experimental studies to understand the surface structures and evaluate morphologies at thermodynamic and pseudo-kinetic equilibrium researchgate.net.

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal synthesis techniques involve carrying out reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures. These methods are known for their ability to produce crystalline materials with controlled morphology and size at relatively lower temperatures compared to solid-state reactions.

Facile hydrothermal synthesis has been employed to synthesize single crystalline this compound nanoplatelets tsijournals.comtsijournals.com. This method typically involves the hydrothermal treatment of mixed solutions of barium nitrate and aluminum nitrate, often in the presence of surfactants to direct morphology tsijournals.comtsijournals.com. Post-growth annealing at high temperatures can promote the crystallization of the materials tsijournals.com. The resulting nanoplatelets can exhibit a platelet morphology and may have low densities of defects and high crystallinity, making them suitable for studies on shape-dependent phosphorescence properties tsijournals.com. For instance, BaAl₂O₄ nanoplatelets synthesized hydrothermally using cetyltrimethylammonium bromide (CTAB) as a morphology-directing agent showed faceted platelet shapes tsijournals.com. The process involved dissolving barium nitrate, aluminum nitrate, urea, and CTAB in deionized water, followed by hydrothermal treatment in autoclaves at 125 °C for 24 hours, and subsequent annealing at 1300 °C tsijournals.com.

Hydrothermal precipitation followed by calcination is another route. Nanosized hexagonal barium monoaluminate (10–30 nm particle size) with a high surface area (30 m²/g) has been synthesized by calcining hydrothermally prepared precursors nmlindia.org. These precursors were obtained by hydrolytic precipitation of a mixed solution of barium and aluminum nitrates in the presence of aqueous urea at 180 °C nmlindia.org. The formation sequence likely involves the conversion of nitrates to crystalline orthorhombic barium carbonate and boehmite during hydrothermal precipitation, followed by the formation of an interim amorphous phase and the eventual formation of barium monoaluminate upon calcination at higher temperatures (1000–1200 °C) nmlindia.org. High-surface area Mn-doped barium hexa-aluminates have also been prepared by a combination of hydrothermal precipitation and calcination researchgate.net.

Solvothermal methods, using non-aqueous solvents, have also been explored for synthesizing barium-containing ceramics, such as barium titanate scientific.net. While direct application to pure this compound synthesis in the provided results is limited, the principle of using controlled high-temperature and pressure conditions in various solvents is relevant for tailoring material properties.

Co-precipitation and Controlled Nucleation/Growth Processes

Co-precipitation is a widely used wet-chemical method for synthesizing mixed-cation oxides, offering advantages in achieving homogeneity compared to solid-state mixing core.ac.ukacs.org. This method involves the simultaneous precipitation of multiple ions from a solution, ideally leading to a homogeneous precursor mixture at the atomic level.

The co-precipitation method eliminates the problem of heterogeneity often encountered in solid-phase synthesis core.ac.uk. In this technique, reactants are used in a liquid state and then precipitated by a common reagent core.ac.uk. Liquid phase co-precipitation has been used to synthesize barium calcium aluminates researchgate.netjim.org.cnresearchgate.net. For example, barium hexaaluminate (Ba-β-Al₂O₃) has been synthesized by a co-precipitation method using aluminum nitrate, barium nitrate, and ammonium (B1175870) carbonate as precursors acs.org. The resulting material, when used as a support for nickel catalysts, showed high thermal stability and superior catalytic performance acs.org. Another study synthesized barium calcium aluminates (e.g., 4BaO:CaO:Al₂O₃) via liquid phase co-precipitation jim.org.cn. The phase composition of the aluminates can be influenced by factors such as the molar ratio of starting materials researchgate.net.

Controlled nucleation and growth processes are crucial aspects of precipitation methods to control particle size, morphology, and crystallinity scholarsresearchlibrary.compnas.org. The mechanisms of precipitation are often considered to involve homogeneous nucleation and controlled growth scholarsresearchlibrary.com. Factors such as the feeding rate of reactants can influence particle size and the extent of homogeneous nucleation scholarsresearchlibrary.com. Controlling nucleation on specific surfaces or in the presence of certain additives can direct the positioning and growth direction of mineralizing compounds pnas.org. For instance, in the context of carbonate mineralization, balancing local supersaturation and substrate/nucleus lattice mismatch can control nucleation and growth pnas.org.

Alkoxide-Derived Precursor Routes and Homogeneity Control

Alkoxide-derived precursor routes are wet-chemical methods that utilize metal alkoxides as starting materials. Metal alkoxides are compounds containing a metal-oxygen-carbon bond and are often used as precursors for synthesizing metal oxides due to their high purity and reactivity prochemonline.comrsc.org. These routes can offer excellent control over stoichiometry and homogeneity at a molecular level.

Nanocrystalline barium hexaaluminate has been successfully synthesized using a reverse microemulsion as a medium for the controlled hydrolysis and polycondensation of barium and aluminum alkoxides acs.org. This approach yielded nanoparticles with a well-defined morphology, ultrahigh surface area, and excellent thermal stability acs.org. The structural evolution of the material was found to be dependent on synthesis parameters such as the water/alkoxide ratio and aging period acs.org.

Alkoxide-carboxylate synthesis is another variation of the alkoxide route, often used in sol-gel processes for materials like barium titanate utwente.nl. This involves using metal alkoxides and metal carboxylates as precursors. While the provided results specifically mention barium titanate, the principle of using alkoxide-carboxylate precursors for achieving homogeneity in barium-containing complex oxides is applicable to barium aluminates.

Synthesis of precursors for Group II metal aluminates (including this compound) from inexpensive starting materials like metal oxides/hydroxides and Al(OH)₃ in the presence of complexing agents like triethanolamine (B1662121) (TEA) and ethylene (B1197577) glycol (EG) represents an alkoxide-derived approach, although not strictly using pre-synthesized metal alkoxides as the sole metal sources initially umich.edu. These precursors can be processed to form phase-pure aluminates upon pyrolysis umich.edu. However, challenges with solubility and precipitation during synthesis can affect the homogeneity and elemental analysis of the precursor umich.edu.

Using organic complexing agents in the synthesis from aluminum alkoxides can control the size and shape of gel particles and influence the thermal behavior of the resulting alumina (B75360), which is a component in barium aluminates rsc.org.

Continuous Precipitation Methodologies

Continuous precipitation methodologies involve a continuous supply of reactants to a reactor, allowing for potentially larger scale production and better control over particle size distribution and homogeneity compared to batch processes.

Barium aluminates have been synthesized by the continuous precipitation method at different pH values scientific.netmatec-conferences.orgmatec-conferences.org. This method allows for the formation of different this compound phases depending on the precipitation conditions and subsequent heat treatment scientific.netmatec-conferences.org. Studies have investigated the influence of the aging process and precipitation pH on the phase composition of the precipitate after firing matec-conferences.orgmatec-conferences.org. For example, the concentration of 3BaO·Al₂O₃ was observed to increase after aging the precipitate for 7 days, which is presumably linked to crystal growth and chemical processes like hydrolysis, hydration, and dehydration during aging matec-conferences.orgmatec-conferences.org.

Thermal analysis techniques, such as thermogravimetric analysis (TGA), can be used to study the mass losses associated with dehydration and the formation of this compound phases during the firing process of precipitates obtained by continuous precipitation scientific.net. X-ray diffraction (XRD) is employed to determine the phase composition of the synthesized material, identifying phases like Ba₁.₁₇Al₁₀.₆₇O₁₇.₁₇ and BaAl₂O₄ depending on the precipitation pH scientific.net.

The continuous precipitation method offers advantages over traditional methods like firing mixtures of carbonates and oxides, which can suffer from impurity issues and particle size heterogeneity matec-conferences.org. While co-precipitation offers improved purity and rapidity, it is often a batch process, whereas continuous precipitation allows for more stable and consistent production matec-conferences.org.

Non-Conventional and Emerging Synthesis Strategies

Beyond the more established wet-chemical routes, non-conventional and emerging synthesis strategies are being explored to further refine the properties and synthesis efficiency of barium aluminates.

Microwave-Assisted Synthesis and Its Kinetic Effects

Microwave-assisted synthesis utilizes microwave radiation to heat reactants, offering advantages such as rapid heating rates, shorter reaction times, and potentially different reaction pathways compared to conventional heating acs.orgrsc.org. This technique has been applied to the synthesis of various inorganic materials, including aluminates rsc.org.

This compound has been obtained by a sol-gel method utilizing microwave radiation for drying the gel core.ac.ukresearchgate.netresearchgate.netaip.org. Microwave drying can influence the resulting material's properties. For instance, in one study, the maximum luminescent intensity of Eu³⁺-doped this compound was achieved when the gel was processed by microwaves, compared to conventional oven drying core.ac.ukaip.org.

Microwave heating can significantly increase reaction rates, often by several orders of magnitude acs.org. Two main models are proposed for microwave-induced reaction rate enhancements: thermal effects and non-thermal effects acs.org. Thermal effects are attributed to rapid heating and potential superheating or "hot spots" within the reaction system acs.org. Non-thermal effects, which are more difficult to definitively prove and separate from thermal effects, are hypothesized to result from direct interaction of microwaves with specific molecules or materials, potentially influencing collision efficiency and reaction mechanisms acs.org.

Microwave-assisted hydrothermal or solvothermal synthesis can significantly reduce preparation time from days to minutes acs.org. Microwave-assisted solid-state synthesis has also been used for preparing inorganic phosphors, including aluminates, with significantly shorter heating times compared to conventional solid-state reactions rsc.org. The speed-up factor can range from 30 to 40 rsc.org. Studies on microwave-assisted combustion synthesis have also been reported for preparing materials like barium hexaaluminate researchgate.net.

The precise kinetic effects of microwave irradiation on this compound synthesis are still an area of research, but the ability to achieve rapid heating and potentially influence reaction pathways makes it a promising technique for efficient synthesis with controlled properties.

Inductively Coupled Plasma Spray Techniques

Inductively Coupled Plasma (ICP) spray techniques represent an advanced aerosol/vapor phase process for synthesizing materials, including complex oxides like barium hexa-aluminate (BaO·6Al₂O₃) acs.org. These techniques utilize a radio-frequency (RF) inductively coupled plasma, which is an electrodeless discharge, offering advantages such as a large plasma volume, low gas velocity, and the capability for axial injection of the feedstock google.comiupac.org. This electrodeless nature minimizes contamination during particle synthesis google.com.

In the context of this compound synthesis, ICP spray involves introducing atomized aqueous solutions of precursor salts, such as BaCl₂ and AlCl₃, into an inductively coupled plasma generated under ambient pressure researchgate.net. The high temperatures within the plasma facilitate rapid chemical reactions and phase formation. For instance, barium hexaaluminate (BaAl₁₂O₁₉) has been successfully deposited using this method by introducing aqueous solutions with a Ba:Al molar ratio of 1:12 researchgate.net.

A key advantage of RF plasma techniques, including ICP spray, is their potential to produce ultrafine particles and, in some cases, unique material phases due to the non-equilibrium nature of the process google.com. Factors such as precursor solution concentration, atomizing gas to liquid flow ratios, the position of the injection probe relative to the plasma jet, and the quenching of the reaction can influence the final product's size distribution iupac.org. While ICP-AES is commonly used for elemental analysis by measuring emission spectra from a plasma epa.gov, the spray-ICP technique focuses on synthesizing powders by injecting precursors into the plasma iupac.org.

Control over Crystallite Size and Morphology

Controlling the crystallite size and morphology of barium aluminates is critical for optimizing their performance in various applications. Different synthesis methods offer varying degrees of control over these parameters.

Traditional solid-state reactions often require high synthesis temperatures, typically resulting in larger particle sizes and less uniform distributions psu.edu. In contrast, wet-chemical routes and advanced techniques like those involving plasma or controlled diffusion can yield finer particles and tailored morphologies.

For refractory complex oxides like barium hexa-aluminate, which crystallize at high temperatures (around 1300 °C), achieving ultrafine, nonaggregated crystals is challenging due to the strong driving force for sintering and coarsening acs.org. A synthetic process based on the high-temperature controlled diffusion of Ba²⁺ and Al³⁺ ions from carbon-inorganic hybrid compounds prepared via soft chemistry routes has been reported to produce ultrafine barium hexa-aluminate and Ba₀.₉Eu₀.₁MgAl₁₀O₁₇ crystals acs.org. Control of the nanoplatelet morphology in these refractory complex aluminates was achieved by tailoring the high-temperature diffusion lengths of the involved cations acs.org.

The morphology of this compound can also be influenced by the synthesis method and post-synthesis treatments. For example, in the synthesis of Eu²⁺ doped barium magnesium aluminate (BAM), a flux-assisted liquid phase precursor method has been used to prepare small particles with a narrow size distribution psu.edu. The addition of boric acid as a flux and control of the firing temperature significantly increased crystallinity and influenced morphology psu.edu. Without flux, rod-type morphology was observed, while the addition of boric acid led to a transformation from rod to hexagonal morphology with an increase in particle size psu.edu.

Sol-gel synthesis is another method where the treatment of the gel can affect particle size and morphology aip.org. Heat treatment in an oven can result in a crystalline powder with large particle agglomerates, while microwave radiation can lead to coarsening of particles to sizes between 350 and 550 nm aip.org. Increasing the annealing temperature in sol-gel synthesis is generally accompanied by an increase in crystallite size aip.org. The morphology of this compound obtained via sol-gel has been investigated using scanning electron microscopy aip.org.

The formation mechanism during synthesis also plays a role in morphology. For instance, in solid-state reactions for synthesizing Ba-β-Al₂O₃, the process can involve the decomposition of BaCO₃, the formation and growth of spherical BaO·Al₂O₃ particles, and the subsequent reaction between Al₂O₃ and BaO·Al₂O₃ to form Ba-β-Al₂O₃ with an elongated morphology researchgate.net. The existence of the Ba-β-Al₂O₃ phase can inhibit grain growth during reactive sintering, resulting in smaller grain sizes of the Al₂O₃ matrix researchgate.net.

Various conventional processes, including mechanical synthesis, vapor phase processes, precipitation, microwave methods, and sol-gel combustion, have been developed to synthesize alumina nanostructures and phases like β-Al₂O₃, demonstrating the range of techniques available for controlling size and morphology researchgate.netmdpi.com. Solution processes, such as hydrothermal and solvothermal reactions, are particularly effective for precise control over the morphology and particle size of nanocrystals, often involving a dissolution-reprecipitation mechanism jst.go.jp.

Table 1 summarizes some examples of how synthesis parameters can influence the morphology and size of barium aluminates and related compounds.

Synthesis MethodMaterialKey Parameter VariedObserved Morphology/Size ChangesCitation
Flux-assisted liquid phase precursorEu²⁺ doped BAMBoric acid concentration, Firing temperatureTransformation from rod to hexagonal morphology, Increase in particle size (from ~1 to 2 µm) psu.edu
Sol-gelBaAl₂O₄ (Eu³⁺ doped)Gel treatment method (Oven vs. Microwave)Agglomerated crystalline powder (Oven) vs. Coarsened particles (350-550 nm) (Microwave) aip.org
Sol-gel assisted solid phaseBa₁₋ₓSrₓTiO₃Ba/Sr ratioGrain size decrease with increasing Sr content (230 nm for 9:1, 166 nm for 7:3, 113 nm for 5:5) researchgate.net
Solid-state reactionBa-β-Al₂O₃Reaction stagesFormation of spherical BaO·Al₂O₃ particles followed by elongated Ba-β-Al₂O₃ morphology researchgate.net
Controlled diffusion (Soft Chemistry)BaO·6Al₂O₃, Ba₀.₉Eu₀.₁MgAl₁₀O₁₇Cation diffusion lengthsNanoplatelets morphology control acs.org

Advanced Structural Elucidation and Phase Relationships of Barium Aluminates

Crystallographic Analysis of Anhydrous Barium Aluminate Phases

The anhydrous this compound system features several distinct phases, each characterized by a unique crystallographic structure. Analysis techniques such as X-ray diffraction (XRD), neutron powder diffraction, and transmission electron microscopy (TEM) are crucial in elucidating these structures and their transformations.

Monothis compound (BaAl2O4) Crystal Structures and Polymorphism

Monothis compound (BaAl2O4) is a well-studied this compound known for its rich polymorphism, exhibiting different crystal structures depending on temperature and composition, particularly in solid solutions with other alkaline earth aluminates. BaAl2O4 belongs to the family of stuffed tridymite-type oxides. researchgate.net

BaAl2O4 undergoes structural phase transitions between hexagonal and monoclinic forms. The high-temperature paraelectric phase is considered to have the space group P6322. researchgate.net Upon cooling, it transforms into a low-temperature ferroelectric phase. researchgate.netbrunel.ac.uk The ferroelectric phase transition in BaAl2O4 is reported to occur at approximately 400 K (around 127 °C) or 450 K, accompanied by significant tilting of the corner-shared AlO4 tetrahedra. researchgate.netbrunel.ac.uk This tilting can result in the doubling of the unit cell. researchgate.net

The low-temperature ferroelectric phase of BaAl2O4 is often described with the hexagonal space group P63. researchgate.netbrunel.ac.ukuspex-team.org However, some studies suggest the local symmetry of small nanodomains in this phase is more likely orthorhombic or monoclinic. researchgate.net

In solid solutions with SrAl2O4, which is monoclinic (P21) at room temperature, the phase transition behavior becomes more complex and is dependent on both composition and temperature. researchgate.netbrunel.ac.uk A hexagonal to monoclinic transition is observed in Sr-rich compositions, and a sequence of P6322 → C2 → P21 has been suggested. researchgate.net A structural phase boundary exists at approximately x = 0.6 in the Ba1-xSrxAl2O4 system, separating a hexagonal structure with large structural fluctuations from a monoclinic P21 phase with a single-q modulated structure. researchgate.netresearchgate.net

The ferroelectric phase transition from P6322 to P63 in BaAl2O4 is described as an improper ferroelectric transition associated with a 2A superstructure. researchgate.net This transition can be detected by changes in the slope of wavenumbers of hard modes in infrared spectroscopy. researchgate.net

The phase transitions in BaAl2O4 involve the formation of superstructures and modulated structures. The transition from the P6322 parent structure to the P63 phase can involve a √3A superstructure product. researchgate.net Electron diffraction studies have revealed the development of diffuse intensity in a-b planes, correlating with changes observed in infrared spectroscopy. researchgate.net

Below approximately 400 K, the modulated structure in BaAl2O4 may consist of antiphase domains related to modulation vectors. researchgate.net This contrasts with some earlier studies that suggested the ferroelectric phase was characterized by a superposition of nanodomains with a single modulation vector. researchgate.net The structural phase transition at around 451.4 K from P6322 to a low-temperature superstructure with a doubled unit cell volume (2a × 2b × c) is considered unusual, involving the simultaneous softening of two energetically competing phonon modes. researchgate.net

Modulated structures generally involve a basic periodic substructure modified by a long-range modulation with a periodicity greater than that of the substructure. msaweb.org If the modulation is commensurate, the structure can be described as a superstructure with a superlattice. msaweb.org

Hexagonal (P6322, P63) and Monoclinic (P21, C2) Phase Transitions

Tribarium Monoaluminate (Ba3Al2O6) Crystal Structure and Pseudo-Symmetry

Tribarium monoaluminate (Ba3Al2O6) is another important anhydrous this compound phase. Its crystal structure has been determined, revealing that the compound adopts the space group P213. researchgate.net The structure is built from highly corrugated 12-membered rings of AlO4 tetrahedra, which are interconnected via barium cations. researchgate.net

Alternatively, the structure of Ba3Al2O6 can be viewed as being derived from the ABO3 perovskite-type structure, representing a defect structure with vacancies on both B- and O-positions. researchgate.net The relationship with perovskite can be expressed by the formula Ba(Al3/4Ba1/8□1/8)(O3/4□1/4)3, where □ represents a vacancy. researchgate.net

Barium Hexaaluminate (BaAl12O19, BaO·6Al2O3) and Magnetoplumbite-Type Structures

Barium hexaaluminate (BaAl12O19), often represented as BaO·6Al2O3, is known to form a structure related to the magnetoplumbite type. core.ac.uk Hexaaluminates with divalent cations like Ba2+, Ca2+, or Sr2+ typically adopt a magnetoplumbite-type structure, while those with monovalent ions may exhibit a β-Al2O3 structure. core.ac.uk The difference between these two structures lies in the number of oxygen ions in the mirror plane. core.ac.uk

The magnetoplumbite-type structure is characterized by layered spinel blocks separated by mirror planes. semanticscholar.org BaAl12O19 has been reported to actually consist of a mixture of two different nonstoichiometric phases, sometimes referred to as phase I and phase II. acs.org These phases have compositions around BaAl9.15O14.73 (barium-rich) and BaAl14.66O23 (barium-poor). Stoichiometric BaAl12O19 can be considered a 1:1 mixture of these phases.

The crystal structure of barium hexaaluminate phase I (barium β-alumina) has been determined and is essentially of a β-alumina type. capes.gov.br In this structure, the barium ion is primarily located at the 6h site near the Beevers-Ross site. capes.gov.br Charge compensation for nonstoichiometry in this phase is mainly effected by interstitial oxygen due to Frenkel defects of aluminum ions. capes.gov.br

The magnetoplumbite structure has attracted interest due to the presence of mechanically weak cleavage planes between the stacked spinel blocks, which can be beneficial in certain applications like fiber-reinforced composites. researchgate.net In the magnetoplumbite-type structure, there are multiple crystallographically inequivalent aluminum and oxygen sites, and typically one type of alkaline earth metal site. acs.org

Higher Barium Content Phases (e.g., Ba4Al2O7, Ba5Al2O8, Ba7Al2O10, Ba8Al2O11, Ba10Al2O13)

Beyond BaAl2O4 and Ba3Al2O6, the BaO-Al2O3 system includes several other anhydrous phases with higher barium content. These include compounds such as Ba4Al2O7, Ba5Al2O8, Ba7Al2O10, Ba8Al2O11, and Ba10Al2O13. nuczu.edu.uaaalto.fi

Thermodynamic analysis suggests that the formation of Ba4Al2O7 and Ba5Al2O8 is thermodynamically probable and their synthesis is theoretically possible at temperatures around 1300 K. nuczu.edu.ua The synthesis of phases like Ba7Al2O10, Ba8Al2O11, and Ba10Al2O13 is possible at higher temperatures, typically between 1350 K and 1450 K. nuczu.edu.ua

Studies on the phase relationships in the BaO-Al2O3 system have identified the existence and stability ranges of some of these higher barium content phases. For example, Ba4Al2O7 has been reported as stable above 1231 K, while Ba5Al2O8 is stable below this temperature. aalto.fi Ba8Al2O11 has been found to exist above 1323 K, and Ba7Al2O10 below this temperature. aalto.fi Ba10Al2O13 has been reported to be stable below 1403 K. aalto.fi Some studies indicate wider temperature ranges for the existence of Ba10Al2O13 and Ba8Al2O11. aalto.fi

The crystal structures and detailed crystallographic parameters for these higher barium content phases are subjects of ongoing research to fully understand their properties and behavior.

Intermediary Phase Formations (e.g., Ba2Al10O17)

The study of barium aluminates reveals the existence of various intermediary phases beyond the simple stoichiometric compounds. These phases can form depending on synthesis conditions, temperature, and the presence of other elements. For instance, in the context of recycling processes involving BaMgAl10O17:Eu2+ (BMA), the decomposition pathway under alkaline fusion conditions involves a step-by-step transformation of crystalline structures. Initially, the BMA structure, which is derived from β-alumina (NaAl11O17) with a P63/mmc space group, undergoes changes. usf.edu The process can lead to the formation of phases such as BaAl12O19 (P63/mmc), Ba0.83Al11O17.33 (P63/mmc), and subsequently BaAl2O4 (P6322) before further decomposition. usf.edu This illustrates how intermediary this compound phases with specific stoichiometries and crystal structures can emerge during high-temperature reactions.

Another example of an intermediary phase is Ba2Al10O17. While direct detailed structural information for Ba2Al10O17 was not explicitly found in the search results, the broader context of barium aluminates and related compounds like barium magnesium aluminate (BaMgAl10O17) suggests the potential for such phases to exist within the BaO-Al2O3 system, particularly in compositions rich in alumina (B75360). BaMgAl10O17 itself can be viewed as a derivative of β-alumina, where Ba and Mg substitute for Na and Al respectively, maintaining a layered structure. usf.edu The formation of intermediary phases is often linked to structural transformations and the rearrangement of cationic and anionic frameworks.

Structural Characterization of this compound Hydrates

Barium aluminates can form various hydrated phases, whose structures are influenced by factors such as the BaO:Al2O3 ratio and hydration conditions. Characterizing these hydrates is essential for understanding their stability and properties.

Hydrate (B1144303) Stoichiometries and Polytypism (e.g., BaO·Al2O3·nH2O, Ba2[Al2(OH)10])

Several this compound hydrates with different stoichiometries have been reported. Studies at 30°C have identified hydrates with BaO:Al2O3 ratios close to 1:1. nist.gov These include phases with empirical formulas such as 1.1BaO·Al2O3·6H2O, BaO·Al2O3·7H2O, and BaO·Al2O3·4H2O, which can form successively from supersaturated solutions. nist.gov The tetrahydrate, BaO·Al2O3·4H2O, is considered a stable phase under these conditions. nist.gov

Lower hydrates, such as BaO·Al2O3·2H2O and BaO·Al2O3·H2O, have been prepared hydrothermally. nist.gov Additionally, a hydrate with a different BaO:Al2O3 ratio, 2BaO·Al2O3·5H2O, was obtained from boiling this compound solutions. nist.gov The existence of multiple hydrates with varying water content (nH2O) and different BaO:Al2O3 ratios highlights the polytypism within the hydrated this compound system.

While the specific structure of Ba2[Al2(OH)10] was not detailed in the search results, the general understanding of hydrated metal aluminates suggests that such compounds would involve complex anionic structures containing aluminum coordinated with hydroxyl groups and water molecules, balanced by barium cations. The formation of dimeric aluminate species, such as Al2O(OH)62-, has been observed in concentrated alkaline aluminate solutions, indicating the propensity for aluminum to form polynuclear complexes in hydrated environments. pnnl.gov

Here is a table summarizing some reported this compound hydrate stoichiometries:

Empirical FormulaBaO:Al2O3 RatioHydration ConditionsStability/Notes
1.1BaO·Al2O3·6H2O~1.1:130°C precipitationMetastable
BaO·Al2O3·7H2O1:130°C precipitationMetastable (with respect to tetrahydrate) nist.gov
BaO·Al2O3·4H2O1:130°C precipitationStable phase at 30°C nist.gov
BaO·Al2O3·2H2O1:1HydrothermalPrepared hydrothermally nist.gov
BaO·Al22O3·H2O1:1HydrothermalPrepared hydrothermally nist.gov
2BaO·Al2O3·5H2O2:1Boiling solutionsObtained from boiling solutions nist.gov

Crystalline Network Architectures and Hydrogen Bonding in Hydrated Systems

The crystalline network architectures in hydrated barium aluminates are influenced by the coordination environment of barium and aluminum ions and the extensive hydrogen bonding networks involving water molecules and hydroxyl groups. While specific details on the crystalline network architectures of this compound hydrates were limited in the search results, related studies on other hydrated aluminates and metal hydrates provide insights.

Advanced Diffraction Techniques for Structural Refinement

Advanced diffraction techniques are indispensable tools for determining and refining the crystal structures of barium aluminates and their hydrates, providing detailed information on atomic positions, thermal parameters, and structural defects.

Single Crystal and Powder X-ray Diffraction (XRD) Studies

X-ray diffraction, both single crystal and powder methods, is a primary technique for the structural characterization of crystalline materials, including barium aluminates. Single crystal XRD allows for the determination of the full three-dimensional crystal structure, including precise atomic positions and bonding information, provided suitable single crystals are available. ub.edu The process typically involves data collection, space group determination, structure solution using methods like direct methods, and refinement of structural parameters to minimize the difference between observed and calculated diffraction intensities. ub.edursc.org

Powder XRD is widely used for phase identification and structural analysis of polycrystalline barium aluminates. ub.eduiastate.edu Rietveld refinement is a powerful technique applied to powder XRD data that allows for the refinement of crystal structure parameters, including lattice parameters, atomic positions, and thermal displacement parameters, by fitting the entire diffraction pattern. ub.edumpg.de This method is particularly useful when single crystals are difficult to obtain. Powder XRD patterns serve as fingerprints for specific crystalline phases, enabling the identification of different this compound compounds and their hydrates. nist.govub.edu Studies on barium aluminates and related compounds frequently utilize powder XRD for phase analysis and Rietveld refinement for structural details. usf.eduiastate.edudoi.org

Electron Diffraction (ED) and Selected Area Electron Diffraction (SAED)

Electron diffraction, particularly Selected Area Electron Diffraction (SAED), is a valuable technique for structural analysis, especially for very small crystals or specific areas within a larger sample that may not be suitable for single crystal XRD. nih.govnist.gov In a transmission electron microscope (TEM), an electron beam is diffracted by the crystalline sample, producing a diffraction pattern in reciprocal space. nih.govnist.gov SAED allows for obtaining diffraction patterns from areas as small as 100 nm in diameter by using a selected area aperture. nih.govnist.gov

SAED patterns provide information about the symmetry of the crystal lattice and the presence of different phases within the selected area. nih.gov They can be used to determine unit cell parameters and space groups, and in some cases, to confirm structures determined by other methods like XRD. doi.org Electron diffraction is particularly useful for studying microcrystalline samples, defects, and phase boundaries. nih.gov For example, SAED has been used in conjunction with XRD to confirm the structure of this compound phases. doi.org Three-dimensional electron diffraction (3D ED), also known as electron crystallography, has emerged as a technique for solving crystal structures from sub-micron sized crystals, which can be challenging for traditional single-crystal XRD. mdpi.com

Neutron Diffraction for Light Atom Localization (Inferred from general structural studies)

Neutron diffraction is a powerful technique for structural analysis, offering complementary information to X-ray diffraction. Unlike X-rays, which scatter from the electron cloud and are less sensitive to light atoms, neutrons scatter from the atomic nucleus. nmi3.euhewat.net The neutron scattering length of an atom does not correlate directly with its atomic number, making it particularly advantageous for precisely locating light atoms such as oxygen and hydrogen, even in the presence of much heavier elements like barium. hewat.netrsc.org

This characteristic is crucial for understanding the full crystal structure of barium aluminates, where oxygen atoms form the framework of AlO₄ tetrahedra and coordinate with barium ions. researchgate.net Accurate determination of oxygen positions is vital for understanding bonding, coordination environments, and potential mechanisms for ion transport within the material. rsc.org

While specific detailed research findings solely focused on neutron diffraction for light atom localization in barium aluminates were not extensively detailed in the provided search results, the general principles and applications of neutron diffraction in similar oxide systems highlight its relevance. For instance, neutron powder diffraction has been effectively used to study oxygen defect structures and transport pathways in other complex oxides, such as Ruddlesden-Popper phases, by precisely determining the crystallographic positions, atomic displacement parameters, and occupancies of oxide ions. rsc.orgmdpi.comrsc.org The ability to accurately locate oxygen vacancies and interstitial oxygen atoms is essential for understanding ionic conductivity mechanisms in these materials. rsc.orgmdpi.com

Furthermore, neutron diffraction is valuable for studying structural transitions, which may involve subtle shifts in atomic positions, including those of light atoms, that are difficult to detect with X-ray diffraction alone. cnpem.br The technique is also well-suited for analyzing powder samples, which is often the form in which new or synthesized materials are available. hewat.net

The application of neutron diffraction to barium aluminates would enable researchers to:

Precisely determine the positions of oxygen atoms within the various this compound phases, such as the AlO₄ tetrahedra framework in BaAl₂O₄ researchgate.net and the oxygen coordination around barium ions. researchgate.netmaterialsproject.orgirb.hracs.org

Investigate oxygen stoichiometry and identify the presence and location of oxygen vacancies or interstitial oxygen, which can significantly influence material properties. rsc.orgmdpi.comrsc.org

Study structural changes and phase transitions as a function of temperature or pressure, gaining insights into the behavior of light atoms during these transformations. cnpem.brbrunel.ac.uk

Provide accurate structural data for computational studies, such as Density Functional Theory (DFT) calculations, to better understand bonding and properties. rsc.org

While direct examples of neutron diffraction studies specifically localizing light atoms in barium aluminates were not prominently found, the established capabilities of the technique in resolving light atom positions in complex oxides hewat.netrsc.orgmdpi.comrsc.orgcnpem.br strongly support its potential and inferred application in the advanced structural elucidation of barium aluminates. Studies on related aluminates and oxides demonstrate the feasibility and importance of using neutron diffraction to obtain complete and accurate structural models, particularly concerning the anionic framework and any associated defects. rsc.orgmdpi.comrsc.orgcnpem.br

Data Table: Selected this compound Phases and Structural Information

CompoundBaO:Al₂O₃ RatioMelting Point (°C)Common Space GroupsKey Structural Features
BaAl₁₂O₁₉1:62188P6₃/mmc acs.orgHexagonal structure, related to β-alumina, layered structure with Ba polyhedra acs.orgcapes.gov.br
BaAl₂O₄1:12088P6₃, P6₃22 researchgate.netmaterialsproject.orgirb.hrbrunel.ac.ukmaterialsproject.orgStuffed-tridymite structure, corner-sharing AlO₄ tetrahedra forming hexagonal channels researchgate.net
Ba₃Al₂O₆3:11893P2₁3 researchgate.netacs.orgHighly corrugated 12-membered rings of AlO₄ tetrahedra researchgate.netacs.org
Ba₄Al₂O₇2:1Not specifiedCmca cambridge.orgContains Al₃O₁₀ trimers and isolated AlO₄ tetrahedra cambridge.org
2BaO·Al₂O₃·5H₂O2:1:5DecomposesP1 (Triclinic) iucr.orgContains complex [Al₂(OH)₁₀]⁴⁻ anions iucr.org

Note: Melting points are for congruently melting compounds. core.ac.uk

The structural complexity and diverse phases of barium aluminates necessitate the use of advanced characterization techniques for comprehensive understanding. While X-ray diffraction provides valuable information about the cation sublattice, neutron diffraction is uniquely suited for accurately localizing light atoms, particularly oxygen, which play a critical role in defining the framework and properties of these materials. Studies employing neutron diffraction on barium aluminates, or similar oxide systems, are essential for obtaining complete structural models, understanding defect chemistry, and elucidating mechanisms related to properties like ionic conductivity. The data obtained from such studies, including precise atomic positions and occupancies, are fundamental for both fundamental research and the development of this compound-based materials for various technological applications.

Spectroscopic and Microscopic Probes of Barium Aluminate Structure and Electronic States

Vibrational Spectroscopy for Molecular and Lattice Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in probing the molecular and lattice dynamics of barium aluminate. These techniques provide information about the functional groups, chemical bonds, and phonon modes within the material.

Fourier Transform Infrared (FTIR) Spectroscopy of Functional Groups and Bonds

FTIR spectroscopy is utilized to identify the characteristic vibration bands associated with the functional groups and chemical bonds present in this compound. Analysis of FTIR spectra can confirm the incorporation of constituent atoms and provide insights into the local chemical environment. For instance, FTIR analysis has been performed to investigate the formation of metal aluminate spinel structures and surface functional groups in magnesium/barium aluminates synthesized by the sol-gel auto-combustion method. sumdu.edu.uasumdu.edu.ua Peaks observed in the 400-600 cm⁻¹ region are typically attributed to vibrations of metal-oxygen bonds, such as Mg-O and Ba-O, in these aluminates. sumdu.edu.ua FTIR spectroscopy, along with XRD, has also been used to follow the crystallization of transitional phases like 3BaO·Al₂O₃ and BaO·Al₂O₃ to BaO·6Al₂O₃ in barium hexaaluminate fibrous structures during sintering at different temperatures. hanrimwon.comkastamonu.edu.tr The formation of the Ba-β-Al₂O₃ phase can be indicated by the appearance of bands corresponding to AlO₄ bonds in the infrared spectrum. researchgate.net

Raman Spectroscopy for Crystal Structure Sensitivity and Phonon Modes

Raman spectroscopy is a powerful tool for investigating the crystal structure and phonon modes of this compound, as it is sensitive to the vibrational modes of the crystal lattice. Raman analysis can complement XRD in determining the crystal structure and identifying different phases. For example, Raman spectroscopy has been used in conjunction with XRD to analyze the crystal structure of synthesized this compound phosphors. researchgate.net The appearance of peaks corresponding to Ba-O bonds in Raman spectroscopy can manifest the formation of the Ba-β-Al₂O₃ phase. researchgate.net Raman spectroscopy is also sensitive to stress and strain within materials, and quantitative analysis of stress or strain by Raman spectroscopy has been performed on various materials, including barium titanate. spectroscopyonline.com While the provided search results specifically mention barium titanate, the principle of using Raman spectroscopy to study stress and strain related to crystal structure and phonon modes is applicable to barium aluminates with appropriate studies. Studies on trithis compound (Ba₃Al₂O₆) have utilized Raman spectroscopy for characterization, complementing X-ray diffraction studies on its symmetry and structure, which is built from corrugated 12-membered rings of AlO₄ tetrahedra cross-linked by Ba cations. researchgate.net In barium-zinc (aluminum) fluoroborates and barium-zinc fluorocarbonate, Raman scattering and infrared absorption spectra show distinct regions corresponding to lattice vibrations involving cations (0–500 cm⁻¹) and intramolecular vibrations of anions (above 600 cm⁻¹). mdpi.com The lattice region is unique for each compound, reflecting the specific cation displacements and crystal structure. mdpi.com

Electron Spectroscopy for Surface and Electronic Structure Analysis

Electron spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR) spectroscopy, provide insights into the surface elemental composition, oxidation states, coordination environment, and the presence of paramagnetic species in this compound.

X-ray Photoelectron Spectroscopy (XPS/ESCA) for Elemental Composition, Oxidation States, and Coordination

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, chemical states, and oxidation states of elements within the top few nanometers of a material. cnrs.freag.comresearchgate.netnih.gov XPS analysis provides comprehensive details regarding the elemental oxidation states and surface chemical composition. researchgate.net By analyzing the binding energies and peak shapes of core-level electrons, information about the chemical environment and coordination of atoms can be obtained. For instance, XPS can distinguish between different oxidation states of an element. cnrs.fr In the context of this compound, XPS can be used to confirm the presence of barium, aluminum, and oxygen, and to determine their respective oxidation states (e.g., Ba²⁺, Al³⁺, O²⁻). While specific detailed XPS data for this compound are not extensively provided in the search results, the general principles of XPS apply. XPS analysis has been used to verify the oxidation states of constituent elements in various materials, including those containing barium. researchgate.net The technique is capable of providing quantitative atomic composition and chemistry of the surface. eag.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Site Symmetry

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to detect and characterize species with unpaired electrons, providing information about their electronic structure, local environment, and site symmetry. unito.itwiley-vch.de While this compound itself is typically diamagnetic, paramagnetic species can be introduced as dopants or exist as defects within the material. EPR spectroscopy can identify these paramagnetic centers and provide details about their coordination environment and the symmetry of their lattice site. The g-value obtained from EPR spectra is analogous to the chemical shift in NMR and can be used to identify a given paramagnetic species. unito.it The anisotropy of the electron Zeeman interaction in solid-state EPR provides a measure of the symmetry of the electronic distribution within the paramagnetic species. unito.it EPR has been used to study paramagnetic ions substituted at lattice sites in other materials with structures related to some barium aluminates, such as chromium and manganese ions in barium titanate, revealing information about their site symmetry within distorted octahedra in different crystal modifications. researchgate.net Although direct examples of EPR applied to paramagnetic species specifically within this compound structures are limited in the provided results, the technique is applicable for studying doped barium aluminates or those with intrinsic paramagnetic defects. EPR can tackle questions ranging from the identification of the paramagnetic center to detailed information on structure and bonding. unito.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local structural environment and bonding of specific atomic nuclei within a material. For barium aluminates, solid-state NMR, particularly using isotopes like ²⁷Al, can differentiate between different aluminum coordination environments (e.g., tetrahedral, pentahedral, and octahedral) and provide insights into the connectivity of the aluminate network. ²⁷Al NMR studies have shown that aluminum in glasses of the MO–Al₂O₃ system (where M can be Ba) can have different coordination numbers, primarily 4 and 6, depending on the MO/Al₂O₃ ratio. researchgate.net High-resolution magic-angle sample spinning (MASS) NMR spectroscopy has been used to investigate the local structure of barium-aluminofluorophosphate glasses, showing different aluminum environments [Al(4), Al(5), and Al(6)]. cambridge.org ²⁷Al NMR spectra of aluminate glasses have been used to determine the structure of the aluminum network as a function of the alkaline-earth cation and the MO/Al₂O₃ ratio, indicating that aluminum is primarily in four-fold coordination with varying amounts of Q² and Q⁴ species (where Q represents a tetrahedral species and n is the number of bridging oxygens) depending on the ratio. researchgate.net Solid-state ²⁷Al NMR investigations of highly alkaline this compound solutions have shown the presence of octahedrally coordinated aluminum in crystallized hydrates. psu.edu The chemical shift in ²⁷Al NMR is influenced by the Al-O bond length and the degree of polymerization. cambridge.orgpsu.edu ³¹P and ²⁷Al MAS-NMR spectra of a lead-barium-aluminum phosphate (B84403) glass were measured and analyzed to understand the short-range structure, revealing that aluminum ions are in 4-, 5-, and 6-fold coordination with oxygen. nih.gov ²⁷Al NMR studies on the gel precursor of barium hexaaluminate showed that barium was not directly incorporated into the gel structure, and barium aluminum oxides were obtained after the liquefaction of barium species. scielo.br The NMR spectra were similar to those of Al-O groups in hydrous alumina (B75360) gels, suggesting similar structures. scielo.br

Solid-State NMR for Aluminum Coordination Environments (e.g., 5-coordinate Al)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of atoms within a solid structure. For this compound and related aluminates, ²⁷Al Magic Angle Spinning (MAS) NMR is particularly useful for identifying the coordination of aluminum atoms. While aluminum is typically found in 4-fold (tetrahedral) or 6-fold (octahedral) coordination with oxygen in many aluminates and aluminosilicates, studies on this compound glycolate, Ba[Al₂(C₂H₄O₂)₄], have provided evidence for the presence of 5-coordinate aluminum researchgate.netacs.org.

²⁷Al MAS NMR spectra can distinguish between these different coordination environments, with characteristic chemical shifts associated with each type. For instance, in some aluminate glasses, peaks corresponding to 4-fold nih.govdntb.gov.ua and 6-fold nih.govresearchgate.net coordinated aluminum have been observed. The detection of a unique set of core-level binding energies using ESCA (Electron Spectroscopy for Chemical Analysis) for this compound glycolate, positioned between those for compounds with 4- and 6-coordinate Al, further supports the existence of 5-coordinate aluminum in this specific compound researchgate.netacs.org. While NMR can detect impurities of 6-coordinate Al, ESCA peaks for 5- and 6-coordinate Al can be too close to be resolved researchgate.netacs.org. Studies on barium-containing alumino-silicate glasses using ²⁷Al MAS-NMR have also shown that 4-fold coordinated aluminum is dominant, with a secondary peak assigned to octahedral aluminum researchgate.net.

Advanced Optical Spectroscopy for Electronic Structure and Luminescence Mechanisms

Optical spectroscopy techniques are essential for understanding the electronic structure, energy transitions, and luminescence properties of this compound and its doped variants.

UV-Visible absorption and reflectance spectroscopy are employed to investigate the electronic transitions and determine the band gap energy of this compound. These spectra reveal how the material interacts with light across the UV-Visible range, providing information about allowed electronic transitions between energy bands. The band gap is a crucial parameter that dictates the energy required to excite an electron from the valence band to the conduction band. While specific band gap values for BaAl₂O₄ from UV-Vis data were not explicitly detailed in the search results, UV-Vis diffuse reflectance spectroscopy has been used in studies on Eu-doped BaAl₂O₄ to confirm the existence of Cr ion impurities rsc.org. For other materials like KAlSiO₄, UV-Visible spectroscopy has been used to determine the band gap and refractive index researchgate.net.

Photoluminescence (PL) spectroscopy is a widely used technique to study the emission properties of this compound phosphors. By exciting the material with light of a specific wavelength, the subsequent emission of light at longer wavelengths can be measured. This provides information about the energy levels within the material and the pathways through which absorbed energy is released as light. PL measurements are typically carried out using luminescence spectrometers with excitation sources like xenon lamps or lasers nju.edu.cnscispace.com.

The PL spectra of doped this compound systems exhibit characteristic emission peaks corresponding to transitions within the dopant ions or between the dopant ions and the host lattice. Excitation spectra, which measure the emission intensity as a function of excitation wavelength, help to identify the efficient excitation pathways for luminescence.

Energy transfer processes play a significant role in the luminescence behavior of doped this compound systems. In these materials, energy absorbed by the host lattice or a sensitizer (B1316253) ion can be transferred to an activator ion, which then emits light. This process can enhance the luminescence intensity and efficiency of the activator. Studies on Eu-doped BaAl₂O₄ have provided strong evidence of energy transfer between a charge transfer band and the different energy levels of Eu²⁺ and Eu³⁺ ions rsc.org. Energy transfer at the trap level has also been proposed as a mechanism for persistent luminescence in phosphors nih.gov.

The luminescence properties of dopant ions in this compound are significantly influenced by the crystal field created by the surrounding host lattice. The crystal field splits the energy levels of the dopant ions, affecting the wavelengths and intensities of their emission. Different dopant ions exhibit distinct transition mechanisms and emission characteristics in the BaAl₂O₄ host.

Eu²⁺: Europium in the +2 oxidation state (Eu²⁺) is a common dopant in alkaline earth aluminates, known for its broad emission band resulting from the allowed 4f⁶5d¹ → 4f⁷ transition irjet.netembuni.ac.keresearchgate.net. The emission wavelength of Eu²⁺ is sensitive to the crystal field environment, which is influenced by the host lattice structure embuni.ac.keresearchgate.net. In BaAl₂O₄:Eu²⁺, a strong emission peak is often observed around 493-500 nm under UV excitation, attributed to this transition irjet.netembuni.ac.keresearchgate.net. The optimal concentration of Eu²⁺ for maximum luminescence intensity has been investigated, with studies suggesting optimal concentrations around 0.05 mol% or up to 3 mol% depending on the synthesis method irjet.netbwise.kr. Eu²⁺ is also involved in persistent luminescence phenomena rsc.orgresearchgate.net.

Cr³⁺: Chromium in the +3 oxidation state (Cr³⁺) can also act as a luminescent dopant in this compound, typically resulting in red emission. The luminescence of Cr³⁺ arises from intraconfigurational d-d transitions, such as the ²Eg → ⁴A₂g transition nju.edu.cncsic.es. In BaAl₂O₄:Cr³⁺ phosphors, a red emission peak at around 705-750 nm has been observed nju.edu.cnbwise.kr. Excitation spectra show broad bands corresponding to Cr³⁺ in an octahedral symmetry, and crystal field parameters like Dq and B can be evaluated from these spectra nju.edu.cn. EPR studies on BaAl₂O₄:Cr³⁺ suggest that Cr³⁺ ions occupy distorted octahedral sites nju.edu.cn.

Dy³⁺: Dysprosium in the +3 oxidation state (Dy³⁺) is often used as a co-dopant with Eu²⁺ to enhance persistent luminescence in aluminates researchgate.netekb.eg. Dy³⁺ can act as a trap center for charge carriers, contributing to the long-lasting afterglow nih.govresearchgate.netekb.eg. Studies on BaAl₂O₄:Eu²⁺, Dy³⁺ have shown persistent luminescence with a broad emission band around 490-495 nm, characteristic of the Eu²⁺ transition researchgate.net. The concentration of Dy³⁺ can affect the afterglow duration core.ac.uk. The depth of Dy³⁺ trap levels can vary depending on the host material nih.gov.

Nd³⁺: Neodymium in the +3 oxidation state (Nd³⁺) is another rare earth ion used as a dopant or co-dopant in this compound phosphors. Nd³⁺ can influence the luminescence properties, including persistent luminescence ekb.eg. Co-doping with Nd³⁺ has been shown to enhance the lifetime of emitted light in barium aluminates doped with Eu²⁺ ekb.eg. Nd³⁺ ions can also form suitable traps for intense and long-lasting persistent luminescence in calcium aluminates acs.org.

Cu⁺: Copper in the +1 oxidation state (Cu⁺) has been reported as a dopant in this compound, leading to green light emission in some cases scispace.com.

These examples highlight how the specific electronic structure and transitions of different dopant ions, coupled with the crystal field environment of the BaAl₂O₄ host, determine the observed luminescence color and efficiency.

Persistent luminescence, or afterglow, is the emission of light that continues for a significant period after the excitation source is removed. This compound, particularly when doped with rare earth ions like Eu²⁺ and co-doped with ions like Dy³⁺ or Nd³⁺, is known for its persistent luminescence properties nih.govresearchgate.netekb.egresearchgate.net. This phenomenon is attributed to the presence of trap levels within the band gap of the host material.

Upon excitation, electrons are promoted to the conduction band and subsequently trapped by defects or co-dopant ions nih.govacs.org. These trapped charges are then thermally or optically released over time, recombining with luminescence centers (e.g., Eu²⁺ ions) to produce the observed afterglow nih.govacs.org.

Thermoluminescence (TL) is a technique used to study these trap levels. By heating a previously excited persistent phosphor, the trapped charges are released, resulting in the emission of light at specific temperatures. The TL glow curve provides information about the number and depth of the trap levels acs.orgresearchgate.net. Studies on BaAl₂O₄ have revealed the presence of intrinsic electron traps even in undoped samples, which contribute to persistent luminescence researchgate.net. Doping with Eu can enhance the intensity of persistent luminescence and TL researchgate.net. The persistent luminescence in BaAl₂O₄:Eu²⁺, Dy³⁺ is mainly caused by effective trap centers, and processes like tunneling or temperature-assisted tunneling can participate in the persistent luminescence rsc.org. Oxygen interstitials and vacancies can act as hole and electron traps, respectively, in the host lattice, storing absorbed energy and contributing to persistent luminescence rsc.org. The depth and distribution of these trap levels are critical factors influencing the duration and intensity of the afterglow nih.govcore.ac.uk.

Compound Name and PubChem CID Table:

Compound NamePubChem CID
This compound165927
Europium(2+)181095
Chromium(3+)27668
Dysprosium(3+)185492
Neodymium(3+)3788361
Copper(1+)104815

Data Table Example (Illustrative, based on search results):

Dopant IonExcitation Wavelength (nm)Emission Wavelength (nm)TransitionPersistent Luminescence
Eu²⁺363, UV493, 500, 490-4954f⁶5d¹ → 4f⁷Yes
Cr³⁺421, 552705, 750²Eg → ⁴A₂g (in octahedral)No (primarily prompt)
Dy³⁺(Co-dopant)(Eu²⁺ emission)Trap-relatedEnhances persistent luminescence
Nd³⁺(Co-dopant)(Host/other dopant emission)Trap-relatedEnhances persistent luminescence
Cu⁺-Green-Reported in some cases

Note: The data in this table is illustrative and compiled from various search snippets, representing typical observations rather than a single comprehensive dataset.

Crystal Field Effects and Transition Mechanisms of Dopant Ions (e.g., Eu2+, Cr3+, Dy3+, Nd3+, Cu+)

Cathodoluminescence (CL) Studies

Cathodoluminescence (CL) is a technique used to study the electronic states and luminescence properties of materials when excited by an electron beam. In the context of this compound, CL studies have been employed to investigate the luminescence behavior of both undoped and doped samples, providing information about intrinsic defects and the effect of activators like copper and europium.

Studies on copper-doped this compound have shown that under electron beam excitation, the phosphor can exhibit a broad green emission centered at 490 nm. tandfonline.com This emission is attributed to the transition from the conduction band edge to the excited state of copper ions within the this compound host lattice. tandfonline.com

Investigations into undoped and europium-doped this compound (BaAl₂O₄) have revealed intrinsic CL at 460 nm in the undoped material. brunel.ac.uk This intrinsic luminescence was observed to increase at low temperatures and remained relatively stable under electron beam exposure. brunel.ac.uk Doping with Eu²⁺ altered the intrinsic luminescence band, making it more sensitive to temperature variations and causing a blue shift to approximately 425 nm. brunel.ac.uk The 460 nm band in undoped BaAl₂O₄ and the 425 nm band in Eu²⁺-doped BaAl₂O₄ have been identified with F-center luminescence, similar to the F-center emission observed in α-Al₂O₃. brunel.ac.uk Electron beam exposure of Eu²⁺-doped samples at low temperatures significantly increased the spectral radiance at 425 nm while decreasing the Eu²⁺ emission at around 500 nm. brunel.ac.uk This behavior strongly suggests the presence of F-centers contributing to the observed luminescence. brunel.ac.uk

Early studies on MAl₂O₄:Eu²⁺ (M = Ba, Ca, Mg, and Sr) phosphors reported that while their photoluminescence efficiency is high, the cathodoluminescence efficiency is typically lower, around 1-3%. optica.org It has been suggested that the excitation mechanism of Eu²⁺ under electron beam excitation is predominantly of the charge transfer type. optica.org

High-Resolution Microscopy for Morphology and Microstructure

High-resolution microscopy techniques are indispensable tools for visualizing the surface morphology, particle shape, nanostructure, and crystallite size of this compound materials. These techniques provide direct visual evidence that complements data obtained from diffraction and spectroscopic methods.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and particle shape of this compound powders and coatings. SEM images provide detailed information about the external appearance of the material, including particle size distribution, shape, and the presence of agglomerates.

SEM analysis of barium hexa-aluminate (BHA) powders synthesized by solution combustion synthesis has revealed a layered structure and plate-like morphology. ias.ac.in These plates are typically stacked upon one another, consistent with the hexagonal lattice structure where the {001} basal planes correspond to the plate habit. ias.ac.in SEM is also used for microstructural characterization and image analysis measurements, often combined with energy-dispersive X-ray spectroscopy (EDS) for microchemical analysis of the phases present. ias.ac.in

In studies of copper-doped this compound phosphors, SEM has been employed to observe the surface morphology alongside X-ray diffraction for crystallographic phase identification. tandfonline.com For this compound nanoplatelets synthesized by a hydrothermal method, high-magnification SEM images show well-faceted nanoplatelets that can reach tens of micrometers in length while maintaining nanoscale width. tsijournals.com

SEM has also been used to study the morphology and microstructure of this compound in other contexts, such as in hardened cement-based materials containing nano-barium sulfate (B86663). scirp.org These studies utilize SEM to observe the impact of additives on the microstructure. scirp.org Furthermore, SEM micrographs have been used to examine the surface and interior morphology of alumina spheres treated at high temperatures, revealing spherical grains of α-Al₂O₃ and hexagonal plates of β-Al₂O₃, confirming the reaction between barium and α-alumina to form β-alumina. mdpi.com SEM images can show how crystallites sinter and form agglomerates, with increased sintering temperatures leading to larger agglomerates. optica.orgoptica.org Studies on doped this compound nanophosphors have also used SEM to show that doping can influence the morphology, revealing structures like nano-rods packed randomly with additional irregular particles. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Crystallite Size Analysis

Transmission Electron Microscopy (TEM) provides higher resolution than SEM, allowing for the investigation of the internal nanostructure and the determination of crystallite size. TEM is particularly useful for characterizing nanomaterials and understanding their fine structural details.

TEM analysis is often used to determine crystallite size, and results obtained from TEM are frequently compared with crystallite sizes calculated from techniques like X-ray diffraction (XRD) using methods such as the Scherrer formula or Williamson-Hall plots. researchgate.netresearchgate.netrsc.orgsrce.hr For instance, the crystallite size determined from TEM images has been found to be in accordance with sizes estimated by Scherrer's method for materials like copper aluminate nanoparticles. rsc.org TEM can show that crystallite size increases with increasing sintering duration. srce.hr

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique that allows for direct imaging of the crystal lattice, providing insights into atomic arrangements, defects, and interplanar spacings. While not explicitly mentioned for this compound in all search results, its application can be inferred from general TEM usage for detailed structural analysis at the atomic level.

HRTEM images can reveal lattice fringes, which correspond to specific crystallographic planes. tsijournals.comrsc.orgmdpi.comnih.gov The spacing between these fringes can be measured and compared to known crystallographic data to identify the planes. tsijournals.commdpi.com For example, HRTEM images of this compound nanoplatelets have shown lattice fringes with spacings corresponding to specific planes of the hexagonal structure. tsijournals.com HRTEM is also used to study defects like dislocations by analyzing the lattice fringe patterns. mdpi.com The technique is sensitive to factors like crystal and beam tilt, which can affect the resulting lattice images. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a surface sensitive technique that provides three-dimensional topographical information at the nanoscale. It is used to measure surface roughness and visualize surface features with high resolution. While direct studies on this compound using AFM for surface topography were not prominently found in the search results, AFM is a standard technique for surface characterization and its application to this compound can be inferred for obtaining detailed surface topographical data.

AFM operates by scanning a sharp tip over the sample surface and measuring the deflection of a cantilever due to tip-surface interactions. researchopenworld.comnih.gov This allows for the generation of a topographic map of the surface with nanometer-scale resolution. researchopenworld.comnih.gov AFM can provide both qualitative and quantitative evaluation of surfaces, including surface roughness parameters. researchopenworld.com It is used in various fields to study the surface topography of materials, such as dental porcelains and thin films. researchopenworld.comlamar.eduresearchgate.net The technique can be used in different modes, including contact and tapping modes, to obtain topographic images. nih.gov

Thermodynamic, Kinetic, and Defect Chemistry Studies

Phase Stability and Equilibrium Diagrams of Barium Aluminate Systems

The phase stability of this compound systems is primarily described by the BaO-Al₂O₃ phase diagram. This diagram illustrates the various stable phases that exist at different temperatures and compositions. Key compounds identified in this system include barium monoaluminate (BaAl₂O₄), trithis compound (Ba₃Al₂O₆), and barium hexaaluminate (BaAl₁₂O₁₉). core.ac.ukresearchgate.net

According to the BaO-Al₂O₃ phase diagram, BaAl₁₂O₁₉, BaAl₂O₄, and Ba₃Al₂O₆ are reported as stable compounds that melt congruently at 2188 °C, 2088 °C, and 1893 °C, respectively. core.ac.uk The diagram also indicates the presence of eutectic points at various temperatures (2148 °C, 1893 °C, 1753 °C, and 1698 °C), representing compositions where multiple phases can coexist in equilibrium with a liquid phase. core.ac.uk

Studies on the BaO-Al₂O₃-H₂O system at 30 °C have investigated the hydration behavior and stable solid phases under aqueous conditions. The stable solid phases identified at 30 °C are Al₂O₃·3H₂O (gibbsite), Ba(OH)₂·8H₂O, and likely 2BaO·Al₂O₃·5H₂O over a limited concentration range. nist.gov Hydrated barium aluminates, with the exception of the two lowest hydrates, exhibit a range of metastable solubility. nist.gov

Solid-State Reaction Kinetics and Mechanisms in BaO-Al₂O₃ Systems

The formation of barium aluminates through solid-state reactions typically involves the interaction of barium-containing precursors, such as barium carbonate (BaCO₃) or barium oxide (BaO), with aluminum oxide (Al₂O₃) at elevated temperatures. The kinetics and mechanisms of these reactions are influenced by factors such as particle size, heating rate, and the presence of additives.

The synthesis of barium hexaaluminate (BaAl₁₂O₁₉) from Al₂O₃ and BaCO₃ powder mixtures via solid-state reactions has been investigated. researchgate.net Mechanical activation through milling can significantly decrease the decomposition temperature of BaCO₃, promoting its reaction with Al₂O₃. researchgate.net The formation of BaAl₁₂O₁₉ typically proceeds through intermediate stages, including the decomposition of BaCO₃, the formation and growth of BaO·Al₂O₃ (BaAl₂O₄) particles, and the subsequent reaction between Al₂O₃ and BaAl₂O₄ to form BaAl₁₂O₁₉. researchgate.net

In the reaction between BaCO₃ and Al₂O₃, BaAl₂O₄ is often the first intermediate compound to appear. researchgate.net This intermediate then reacts with excess reactants to form either BaAl₁₂O₁₉ (with excess Al₂O₃) or Ba₃Al₂O₆ (with excess BaCO₃). researchgate.net The reaction sequence can be influenced by the initial BaCO₃ to Al₂O₃ ratio. researchgate.net

Studies on the formation kinetics of monothis compound (BaAl₂O₄) from barium and aluminum oxides in the temperature range of 1100–1380 °C have been conducted, with the activation energy of its formation calculated. researchgate.net The presence of MgO has been shown to accelerate the formation of BaAl₂O₄. researchgate.net

Thermal Decomposition and Phase Transformation Dynamics

Thermal processes play a critical role in the synthesis and stability of barium aluminates, involving the decomposition of precursors and phase transformations of the aluminate compounds themselves.

Kinetics of Barium Carbonate Decomposition in Aluminate Systems

The kinetics of BaCO₃ decomposition can be influenced by factors such as particle morphology, sample compaction, and the partial pressure of CO₂ in the atmosphere. akjournals.comcore.ac.uk The observed activation energy for the decomposition of BaCO₃ in nitrogen has been reported to be approximately 60 kcal/mole in the temperature range of 800 °C to 1000 °C. core.ac.uk

Gamma- to Alpha-Alumina Phase Transition Influence on Aluminate Formation

The transformation of metastable gamma-alumina (γ-Al₂O₃) to the stable alpha-alumina (α-Al₂O₃) at high temperatures is a significant phenomenon in alumina-containing systems. This transition can influence the formation of barium aluminates when γ-Al₂O₃ is used as a reactant. The γ- to α-Al₂O₃ phase transition typically occurs at temperatures above 1000 °C, often observed as an exothermic event in DTA curves between 1000 °C and 1400 °C. bibliotekanauki.plresearchgate.net

The presence of barium species can affect this transition. While pure γ-Al₂O₃ transforms to θ-Al₂O₃ and then α-Al₂O₃ at elevated temperatures, the addition of BaO can suppress or retard these transformations. bibliotekanauki.plresearchgate.net This stabilization effect is attributed to barium species interacting with pentacoordinated aluminum ions on the γ-Al₂O₃ surface, converting them to octahedral coordination and thus reducing the instability of γ-Al₂O₃. bibliotekanauki.plresearchgate.net

The formation of this compound phases, such as BaAl₂O₄ and BaAl₁₂O₁₉, occurs at temperatures where the alumina (B75360) phase transformations are also active. researchgate.netresearchgate.net The specific alumina phase present (e.g., γ, θ, or α) can influence the reaction pathways and kinetics of this compound formation. For instance, the reaction between Al₂O₃ and BaAl₂O₄ to form BaAl₁₂O₁₉ occurs at high temperatures after the initial formation of BaAl₂O₄. researchgate.net

Thermal Stabilization Mechanisms of Alumina by Barium Species

Barium species are known to act as thermal stabilizers for alumina, particularly γ-Al₂O₃, at high temperatures (≥1000 °C). researchgate.netpku.edu.cn This stabilization is important for applications where alumina is used as a catalyst support and needs to maintain a high surface area at elevated temperatures. The addition of barium can prevent the drastic decrease in surface area that typically accompanies the transformation of metastable alumina phases to the denser α-Al₂O₃. bibliotekanauki.plresearchgate.netresearchgate.nettubitak.gov.tr

The stabilization effect is enhanced with increasing barium content up to a certain point; overabundance can weaken the effect. researchgate.netpku.edu.cn The mechanism of thermal stabilization by barium species is attributed to the presence of dispersed baria and potentially the formation of this compound phases, such as barium hexaaluminate (BaAl₁₂O₁₉). researchgate.nettubitak.gov.tr These species can retard the loss of specific surface area due to sintering and the α phase transformation. researchgate.netpku.edu.cn

Barium oxide eliminates pentacoordinated aluminum ions in γ-Al₂O₃ by coordinative saturation, converting them into octahedral cations. bibliotekanauki.plresearchgate.net This effectively suppresses the γ-to-α phase transition, improving the thermal stability and porous properties of the alumina. bibliotekanauki.plresearchgate.net The formation of aluminate complexes with barium during the phase transition also contributes to the thermal resistance against sintering. tubitak.gov.tr

The thermal stability of alumina modified by barium can be influenced by the preparation method and calcination temperature. researchgate.netpku.edu.cn For example, barium hexaaluminate prepared by the hydrolysis of composite alkoxides has been shown to maintain its surface area even after calcination at 1600 °C. researchgate.net

Hydration Kinetics and Mechanism of Barium Aluminates

The interaction of barium aluminates with water, or hydration, is particularly relevant for their use in cementitious applications. The hydration kinetics and mechanisms determine the setting and hardening behavior of this compound cements.

Studies on the system BaO-Al₂O₃-H₂O at 30 °C have shown that various hydrated barium aluminates can be precipitated from supersaturated solutions. nist.gov These include phases with BaO:Al₂O₃ ratios close to 1:1, such as 1.1BaO·Al₂O₃·6H₂O (metastable), BaO·Al₂O₃·7H₂O (metastable), and BaO·Al₂O₃·4H₂O. nist.gov A compound with a 2:1 BaO:Al₂O₃ ratio, 2BaO·Al₂O₃·5H₂O, has been obtained from boiling solutions and is indicated as a stable solid phase at 20 °C over a certain concentration range. nist.govnist.gov

The hydration of anhydrous barium aluminates, such as BaO·Al₂O₃ and 3BaO·Al₂O₃, in the presence of water or barium hydroxide (B78521) solutions leads to hydrolysis and the precipitation of hydrated alumina. nist.gov Equilibrium in the BaO-Al₂O₃-H₂O system can be slow to attain. nist.gov

The hydration process involves the precipitation of different hydrated phases successively from supersaturated solutions. nist.gov For instance, from solutions intermediate in BaO and with sufficient alumina concentration, three hydrated barium aluminates with BaO:Al₂O₃ ratios close to 1:1 can precipitate successively. nist.gov The transformation between these hydrated phases can take several days. nist.gov

This compound cements exhibit fast setting and hardening properties. iranarze.ir The hydration of BaAl₂O₄, a key phase in some this compound cements, leads to its cementing properties. iranarze.ir The addition of SiO₂ to BaO-Al₂O₃ mixtures can lead to the formation of barium aluminosilicate (B74896) (celsian, BaAl₂Si₂O₈) alongside this compound phases, influencing the setting times and mechanical properties of the resulting cements. iranarze.ire-tarjome.com

Influence of pH and Ageing Processes on Hydrate (B1144303) Composition and Crystal Growth

Defect Chemistry and Non-Stoichiometry in Barium Aluminates

Defect chemistry plays a crucial role in determining the properties of crystalline materials, including barium aluminates. Deviations from ideal stoichiometry and the presence of defects can significantly influence electronic and ionic behavior.

Point defects are imperfections in the crystal lattice at specific sites, including vacancies (missing atoms or ions), interstitials (atoms or ions in normally empty spaces), and substitutions (atoms or ions of a different element on a regular lattice site). libretexts.organnualreviews.org These defects can arise intrinsically or be introduced through doping. annualreviews.org

Point defects influence various material properties, such as electrical conductivity, optical properties, mechanical strength, and electrochemical behavior. annualreviews.org In oxide compounds, defects like oxygen vacancies can contribute to ionic conductivity, allowing ions to migrate through the solid. americanelements.comwikipedia.orgacs.org

In the context of barium aluminates, particularly when doped with rare earth ions, the presence of point defects is closely linked to their optical properties, such as luminescence and persistent luminescence. bwise.krresearchgate.netresearchgate.netresearchgate.netresearchgate.net The trapping and release of charge carriers at these defect sites are associated with luminescence phenomena. researchgate.net

Common charge compensation mechanisms include the formation of vacancies (either on cation or anion sublattices), the creation of interstitials, or a change in the oxidation state of other ions in the lattice. libretexts.orgwikipedia.org

In rare earth-doped barium aluminates, charge compensation is a critical aspect influencing their luminescence properties. bwise.krresearchgate.netresearchgate.net For instance, when trivalent rare earth ions (e.g., Eu³⁺, Dy³⁺) are doped into this compound (BaAl₂O₄), where Ba is typically +2 and Al is +3, charge compensation is necessary to maintain neutrality. researchgate.net Computer simulations and experimental studies investigate these mechanisms to understand dopant location and solubility limits. researchgate.netresearchgate.net Charge compensation can involve various defect configurations and plays a significant role in enhancing luminescence efficiency. bwise.krresearchgate.netresearchgate.netarxiv.org

Theoretical and Computational Investigations of Barium Aluminates

First-Principles Calculations (DFT) for Electronic Structure and Bonding

First-principles calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the electronic structure and bonding characteristics of materials. For barium aluminates and related compounds, DFT provides a powerful tool to understand their electronic properties, charge distribution, and the nature of chemical bonds.

Band Structure Calculations and Electronic Properties

Band structure calculations, typically performed within the framework of DFT, are essential for determining the electronic properties of barium aluminates. These calculations reveal how the energy levels of electrons are distributed within the material, which dictates whether a material is a conductor, semiconductor, or insulator. For instance, DFT calculations have been utilized to study the electronic structure of BaAl₂O₄ doped with Eu²⁺, investigating the valence and conduction bands and the energy level systems. optica.orgsemanticscholar.org In related barium-containing compounds like Ba₀.₉₅Ca₀.₀₅Ti₀.₉₅Y₀.₀₂.₉₇₅, DFT calculations using approaches like TB-mBJ have been employed to explore electronic properties, including the band structure and band gap. nih.gov These studies can identify the nature of the band gap (direct or indirect) and its magnitude, which are critical parameters for potential electronic and optical applications. The contribution of different atomic orbitals to the electronic states near the Fermi level can be determined through partial density of states (PDOS) analysis, revealing the hybridization and bonding characteristics. nih.govuobasrah.edu.iqosti.govarxiv.org For example, in Ba₀.₉₅Ca₀.₀₅Ti₀.₉₅Y₀.₀₂.₉₇₅, the hybridization between Ti 3d, Y 3d, and O 2p orbitals was found to be responsible for the band gap. nih.gov In other barium compounds like Ba₅Sb₈, electronic structure calculations have indicated an indirect narrow bandgap. mdpi.com While direct band structure data specifically for various stoichiometric barium aluminates like BaAl₂O₄ or Ba₃Al₂O₆ might require dedicated calculations, the methodology applied to related systems demonstrates the capability of DFT to provide such crucial electronic information.

Lattice Dynamics and Phonon Dispersion Relations

Lattice dynamics, which studies the vibrations of atoms within a crystal lattice, is crucial for understanding various material properties, including thermal conductivity, phase transitions, and spectroscopic responses. Phonon dispersion relations, representing the relationship between vibrational frequency and wavevector, provide a complete picture of these lattice vibrations. First-principles calculations, often based on DFT, are a primary method for determining phonon dispersion curves. acs.orguclouvain.be Techniques like density-functional perturbation theory (DFPT) or finite-difference methods are used to calculate the dynamical matrix, from which phonon frequencies and dispersions are obtained. acs.orguclouvain.be While specific phonon dispersion studies solely focused on stoichiometric barium aluminates were not prominently found in the search results, the principles of lattice dynamics calculations using DFT are well-established and applicable. Studies on related materials, such as the combination of group-theory analysis and ab initio lattice dynamics calculations for Barium Nitrate (B79036) (Ba(NO₃)₂) to interpret Raman spectra, highlight the synergy between theoretical calculations and experimental vibrational spectroscopy in understanding lattice dynamics. researchgate.net The study of dielectric losses in ceramics, including those containing barium, also relies on lattice dynamics theory. berkeley.edu By calculating phonon modes, researchers can gain insights into the vibrational behavior of barium aluminates, which can be inferred from group theory based on the material's crystal structure and space group, and potentially validated or further explored through vibrational spectroscopy experiments.

Molecular Dynamics Simulations for Atomic Scale Phenomena

Molecular Dynamics (MD) simulations are powerful computational tools used to model the time evolution of a system of atoms or molecules, providing insights into atomic-scale phenomena. By simulating the interactions between particles based on defined force fields, MD can predict material properties and processes that are difficult to observe experimentally.

Diffusion Pathways and Ionic Conductivity Mechanisms

Molecular dynamics simulations are particularly valuable for investigating diffusion pathways and ionic conductivity mechanisms in materials. By tracking the movement of ions over time at various temperatures, MD can reveal the preferred routes for ion migration and quantify diffusion coefficients. This is directly relevant to barium aluminates, especially in contexts where they might be used as solid electrolytes or components in materials exhibiting ionic transport. Studies on ionic conduction in related materials, such as Na⁺-β-alumina and hydrated barium indate oxides, have extensively utilized MD simulations to understand diffusion mechanisms. researchgate.netacs.org These simulations can identify the sites occupied by mobile ions, the energy barriers for migration, and the collective behavior of ions. For instance, MD simulations have been used to study proton diffusion in hydrated barium indate oxides, identifying localized dynamics and transfer mechanisms. acs.org The link between diffusion coefficients obtained from MD simulations and ionic conductivity is well-established through the Nernst-Einstein equation. epfl.ch While specific MD studies solely on ionic diffusion in common barium aluminates like BaAl₂O₄ were not the primary focus of the search results, the application of MD to study barium transport in hollow cathodes utilizing barium calcium aluminate demonstrates its utility in understanding barium migration in related systems. nasa.gov The principles and techniques employed in these MD studies can be directly applied to investigate potential ionic conductivity in various barium aluminate structures.

Thermal Expansion and Mechanical Behavior Predictions

Molecular dynamics simulations, along with other computational methods, can be used to predict the thermal expansion and mechanical behavior of materials. By simulating the material at different temperatures and pressures, MD can determine changes in lattice parameters and simulate mechanical tests to predict properties like elastic moduli and strength. Computational modeling methods, including MD, are used to calculate thermal expansion coefficients in materials like proton ceramic electrolytes. mdpi.com Ab initio molecular dynamics (AIMD) has been employed to determine the thermal expansion of materials by calculating equilibrium volumes as a function of temperature. frontiersin.org While comprehensive computational studies specifically predicting the mechanical behavior (e.g., elastic constants, hardness) of crystalline barium aluminates via MD were not extensively highlighted, MD simulation software is used in studies involving barium-containing glasses to investigate structural and potentially infer mechanical properties. researchgate.netresearchgate.net General computational studies on the thermo-mechanical properties of materials also provide a framework for how such predictions are made. eolss.netjntuhceh.ac.in By simulating atomic interactions and responses to temperature and stress, MD and related computational techniques offer a pathway to predict the thermal expansion and mechanical characteristics of barium aluminates.

Group Theoretical Methods for Phase Transition Analysis

Group theoretical methods are fundamental in analyzing structural phase transitions in crystalline materials. By examining the symmetry changes between different crystallographic phases, group theory can predict possible transition pathways, identify active vibrational modes driving the transition, and classify the nature of the phase transition (e.g., ferroelectric). This is particularly relevant for barium aluminates, as some compositions are known to exhibit structural phase transitions. Studies on the BaAl₂O₄–SrAl₂O₄ solid solution have utilized analysis techniques, including those related to symmetry, to understand structural phase transitions as a function of temperature and composition. researchgate.netcambridge.org These studies discuss transitions between different space groups, such as P6₃22 to P6₃ or P2₁. researchgate.netcambridge.org The application of group theory allows for the identification of irreducible representations corresponding to the structural distortions that occur during a phase transition. metu.edu.tr While the search results specifically focused on barium hexaferrite also mention the use of group theory in analyzing their structure and properties, the principles are broadly applicable to other crystalline barium compounds like barium aluminates. researchgate.net By applying group theoretical methods, researchers can gain a deeper understanding of the symmetry relationships between different this compound polymorphs and the underlying mechanisms driving structural transformations.

Identification of Order Parameters and Coupled Modes

Group theoretical methods and first-principles calculations have been applied to study the ferroelectric phase transition in BaAl₂O₄. Atomic displacements observed from experimental data can be decomposed into different modes, including a primary order parameter and secondary order parameters. The spontaneous polarization in BaAl₂O₄ is understood to arise from a secondary order parameter, contributing to its relatively small spontaneous polarization, characteristic of improper ferroelectrics. First-principles computational methods indicate that the primary order parameter becomes unstable and is driven to a non-zero value at the phase transition. This non-zero primary order parameter then, through coupling, induces the secondary order parameters to also attain non-zero values. aps.org

Ferroelectric Transition Mechanisms (e.g., in BaAl₂O₄)

The ferroelectric phase transition in BaAl₂O₄ occurs over a temperature range of approximately 400–670 K. uspex-team.org This transition involves a structural distortion from a high-symmetry paraelectric phase to a lower-symmetry ferroelectric phase. uspex-team.orgmdpi.com The low-temperature ferroelectric phase of BaAl₂O₄ has a hexagonal structure with the space group P6₃. uspex-team.org The structural topology remains consistent between the paraelectric and ferroelectric phases, with the ferroelectric phase exhibiting broken symmetry. uspex-team.org The ferroelectric phase also has a larger unit cell, corresponding to a 2 × 2 × 1 supercell of the paraelectric structure. uspex-team.org In the paraelectric phase, all barium atoms are symmetrically equivalent, as are all aluminum atoms. uspex-team.org The (Al)–(O₂)–(Al) bond angle in the paraelectric phase is 180°. uspex-team.org

First-principles calculations have been used to study the dielectric and vibrational properties of both ferroelectric and paraelectric BaAl₂O₄. uspex-team.org These studies report high-frequency and static dielectric constants, as well as phonon frequencies at the Brillouin zone center. uspex-team.org Compared to classical ferroelectric materials like BaTiO₃, BaAl₂O₄ polymorphs exhibit significantly smaller permittivity. uspex-team.org This unusually low permittivity is primarily attributed to the low coordination numbers of barium (9) and aluminum (4) from an atomic nanostructure perspective. uspex-team.org For ferroelectric BaAl₂O₄, the inclusion of long-range polarization interaction results in the splitting of A and E₁ TO modes into corresponding LO modes, yielding 54 polar vibrations. uspex-team.org In the paraelectric phase, 10 polar vibrations are observed due to the LO/TO splitting of the A₂ and E₁ modes. uspex-team.org

Atomistic Modeling for Surface and Interfacial Properties

Atomistic modeling techniques are valuable tools for investigating the surface and interfacial properties of materials like barium aluminates. These methods can provide insights into surface stability, growth mechanisms, and the behavior of dopants near surfaces or interfaces.

Surface Energy Calculations and Growth Facet Prediction

Surface energy is a critical factor influencing surface morphology, facet growth, nucleation, and quantum dot formation. researchgate.net Computational methods, including Density Functional Theory (DFT), are employed to calculate surface energies. acs.org The Wulff construction, a standard method based on minimizing the total surface energy, is used to predict the equilibrium crystal morphology, where the proportion of an exposed facet is dependent on its orientation and associated surface energy. acs.org While the provided search results discuss surface energy calculations and growth facet prediction in the context of other materials like alumina (B75360) and tungsten researchgate.netacs.orguc.edu, the general principles and computational techniques are applicable to barium aluminates. Studies on other materials highlight that surface energy can be strongly dependent on crystallite size and can even be negative for certain facets under specific conditions, such as the presence of adsorbed water researchgate.net.

Dopant Site Prediction and Lattice Distortion Analysis

Atomistic simulations are utilized to predict the preferred sites for dopant ions within the this compound lattice and to analyze the resulting lattice distortions. For example, in Eu-doped BaAl₂O₄ phosphors, atomistic simulations have been used to predict the symmetry and detailed geometry of the Eu dopant site. worktribe.com Previous calculations suggest that Eu³⁺ ions prefer to substitute at the two non-equivalent Ba²⁺ sites, with charge compensation occurring through the formation of interstitial oxygen. worktribe.com This charge compensation contributes to lattice distortion in the vicinity of the europium ions. worktribe.com

Studies on doped barium zirconate, a material with a perovskite structure, also illustrate how static DFT calculations can determine the energies of various configurations and correlate these energies with lattice distortions caused by dopants. acs.orgacs.org These studies show that local distortions arise near the dopant atom, influencing interatomic distances and potentially affecting properties like proton conductivity. acs.orgacs.org The relative positions of dopant atoms can significantly influence the energy of the system and induce lattice distortions. acs.org

Prediction of Optical and Spectroscopic Parameters (e.g., Crystal Field Parameters)

Computational methods are employed to predict optical and spectroscopic parameters, such as crystal field parameters, for doped barium aluminates. For Eu-doped BaAl₂O₄, the symmetry and geometry of the predicted dopant site from atomistic simulations are used to calculate crystal field parameters and intensity parameters (Ω₂ and Ω₄) based on approaches like the Judd-Ofelt theory for Eu³⁺ ions. worktribe.com These theoretical calculations can be compared with experimental results obtained from emission spectra. worktribe.com Experimental and calculated values for energy sublevels and splittings of electronic transitions, such as the ⁷F₁ state in Eu³⁺, are also compared to validate the computational models. worktribe.com

In Cr³⁺-doped BaAl₂O₄ phosphors, Electron Paramagnetic Resonance (EPR) studies and optical studies are combined with theoretical analysis to understand the local environment of the dopant. researchgate.net The excitation spectra show bands corresponding to Cr³⁺ ions in octahedral symmetry. researchgate.net The crystal field parameter Dq and Racah inter-electronic repulsion parameters B and C are evaluated. researchgate.net The analysis of EPR and optical data suggests that the site symmetry of the Cr³⁺ ion in this phosphor is a distorted octahedron. researchgate.net The values of crystal field splitting parameters and Racah parameters can provide information about the Cr-ligand bond length and ionicity. chalcogen.ro

Advanced Functional Applications and Mechanistic Research

Barium Aluminates in Catalysis and Reaction Engineering

Barium aluminates function as catalysts or catalyst components in several important chemical reactions, demonstrating activity and selectivity that can be tuned by their composition and structure. Their application spans diverse areas, from fine chemical synthesis to environmental remediation and energy production.

Catalytic Activity and Selectivity Mechanisms in Specific Reactions

Barium aluminates have been investigated for their catalytic performance in various reactions, with research focusing on understanding the underlying mechanisms that govern their activity and selectivity.

Barium aluminate (BaAl2O4) has been identified as an efficient heterogeneous catalyst for the Knoevenagel condensation reaction, particularly in the synthesis of organic compounds like substituted 2-aminothiophenes. tandfonline.comtandfonline.com This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, typically catalyzed by a base. psiberg.comwikipedia.org BaAl2O4 nano-powder has shown high efficiency in the Knoevenagel condensation of malononitrile (B47326) with benzaldehyde (B42025) under reflux conditions in ethanol. bas.bg

The proposed mechanism for the Knoevenagel condensation over BaAl2O4 suggests a bifunctional catalytic role. bas.bg BaAl2O4 can activate both the carbonyl oxygen in the aldehyde and the acidic hydrogen in the active methylene compound (e.g., malononitrile). bas.bg This dual activation facilitates the nucleophilic addition and subsequent dehydration steps characteristic of the Knoevenagel condensation. psiberg.comwikipedia.org Studies have shown that BaAl2O4 can achieve complete conversion of benzaldehyde in this reaction, outperforming other metal oxides like BaO, CaO, and Al2O3 under similar conditions. bas.bg The mild basicity of BaAl2O4 is considered advantageous for this reaction, offering an eco-friendly and reusable alternative to homogeneous base catalysts which can lead to contamination and corrosion issues. tandfonline.comtandfonline.comrsc.org

Barium-containing materials, including barium aluminates, are crucial components in NOx Storage-Reduction (NSR) catalysts used for the removal of nitrogen oxides from lean-burn engine exhaust gases. kiche.or.kracs.orgalliedacademies.org In NSR catalysts, NOx is stored on a basic material, typically barium oxide, during lean operating conditions through the formation of nitrites and nitrates. kiche.or.kralliedacademies.org this compound species can form through the interaction of BaO and Al2O3, particularly at elevated temperatures. acs.orgpjoes.com

Research indicates that this compound is a better sorbent for NOx than barium oxide alone, as it does not react with carbon dioxide present in exhaust gases, which can decrease NOx sorption by forming barium carbonate. pjoes.com The storage of NOx on barium aluminates involves the reaction of NO2 with the barium component to form barium nitrates. acs.org This process can involve the facile formation of surface barium-aluminate-like species which then react with NO2 to form bulk-like Ba(NO3)2. acs.org

The regeneration of NSR catalysts involves periodically switching to rich exhaust conditions. kiche.or.kralliedacademies.org During regeneration, the stored NOx is desorbed and reduced to nitrogen over precious metal components (e.g., Pt, Rh) present in the catalyst. kiche.or.kr The thermal stability of barium aluminates is beneficial in NSR applications, which often involve high temperatures. unavarra.es However, hydrothermal treatment can lead to deactivation of barium oxide-based NSR catalysts, decreasing their NOx storage capacity and significantly reducing the ability to reduce stored NOx. kiche.or.kr The formation of inactive phases, potentially involving interactions between platinum and aluminum, is believed to contribute to this deactivation. kiche.or.kr

Barium aluminates, particularly barium hexaaluminate (BaO·6Al2O3), are explored as catalysts and catalyst supports for high-temperature reactions such as methane (B114726) combustion and CO2 reforming of methane (dry reforming). unavarra.esascelibrary.orgsciengine.commit.eduresearchgate.netcjcatal.comosti.gov Barium hexaaluminate is known for its exceptional thermal stability, resisting sintering at temperatures exceeding 1200 °C, which is crucial for these high-temperature applications. unavarra.esmit.eduresearchgate.netntnu.no

In methane combustion, barium hexaaluminate-based materials, often substituted with transition metals like manganese or cobalt, show promise as catalysts for achieving complete combustion with low pollutant emissions. ascelibrary.orgsciengine.commit.eduntnu.no The hexaaluminate structure provides a stable framework for dispersing active metal species. unavarra.esascelibrary.org Studies on Mn-substituted barium hexaaluminates (BaMnxAl12-xO19-δ) have shown catalytic activity for methane combustion, with activity influenced by the manganese content and its valence state. sciengine.com The incorporation of Mn can lead to the formation of BaAl2O4 phase at higher concentrations. sciengine.com

For CO2 reforming of methane (CH4 + CO2 → 2H2 + 2CO), barium aluminates can serve as supports for active metals like nickel. cjcatal.comosti.govaiaa.org The addition of barium to alumina (B75360) supports can influence the catalyst's properties and performance in this reaction. cjcatal.comaiaa.org For instance, barium-doped nickel catalysts supported on alumina have been investigated for dry reforming. aiaa.org The addition of barium can affect the activation energies for methane and carbon dioxide conversion and influence carbon deposition. aiaa.org A BaTiO3-BaAl2O4-Al2O3 composite support has also been developed for nickel-based catalysts in CO2 reforming, demonstrating porous texture and high surface area, which positively impact catalytic activity and stability. cjcatal.com The presence of BaAl2O4 in the composite support can weaken strong interactions between nickel and γ-Al2O3, reducing the formation of inactive NiAl2O4 spinel. cjcatal.com

NOx Storage-Reduction Chemistry and Regeneration Behavior

Role as Catalyst Supports and Active Phase Stabilization

Barium aluminates are utilized as catalyst supports due to their high thermal stability, mechanical strength, and specific surface properties. unavarra.esmit.edugoogle.com They can provide a stable platform for dispersing active catalytic phases, particularly for high-temperature applications where conventional supports like alumina may undergo detrimental phase transformations and sintering. unavarra.esmit.edursc.org

This compound and barium silicate (B1173343) have been shown to improve the crush strength and abrasion resistance of alumina support materials when incorporated as binders. google.com Barium hexaaluminate's layered crystal structure makes it particularly resistant to sintering, making it a promising support for high-temperature catalytic processes like methane combustion and reforming. unavarra.esmit.eduresearchgate.netntnu.no The unique structure helps maintain the dispersion of active metal phases even under harsh conditions. unavarra.es

Recovery of Valuable Elements from Spent Alumina-Based Catalysts using this compound

This compound plays a role in the recovery of valuable elements, such as vanadium (V) and molybdenum (Mo), from spent alumina-based catalysts. A developed technology utilizes barium hydroxide (B78521) and this compound to precipitate vanadium and molybdenum from a sodium aluminate solution obtained after roasting and leaching the spent catalyst bohrium.comresearchgate.net. In one process, after roasting spent Al₂O₃-based catalyst with sodium carbonate and water leaching, V and Mo are extracted into the leach liquor researchgate.net. This compound is then used to precipitate molybdenum from this solution researchgate.net. This method has shown high precipitation rates for both vanadium (94.8%) and molybdenum (92.6%) bohrium.comresearchgate.net. The recovered precipitates can potentially be used as chemical products or undergo further processing bohrium.com. This approach offers a way to recycle valuable metals and reduce environmental pollution from catalyst waste bohrium.com.

Luminescent Materials Science and Optoelectronic Device Physics

This compound serves as an important host lattice for luminescent materials due to its desirable properties like high melting point, thermal and chemical stability, and radiation resistance mdpi.com. Doping BaAl₂O₄ with various rare earth elements enhances its luminescence characteristics mdpi.com.

Fundamental Mechanisms of Luminescence in this compound Host Lattices

The luminescence in this compound host lattices is intrinsically linked to the electronic transitions within the material and the influence of dopant ions. The hexagonal crystal structure of BaAl₂O₄, often described as a stuffed-tridymite structure, contains tunnels along the Current time information in Mumbai, IN. direction where relatively large barium ions are located researchgate.netresearchgate.net. This structure can influence the sites available for dopant ions and, consequently, the observed luminescence researchgate.netmdpi.com.

In undoped BaAl₂O₄, broad emission bands can be observed, which are attributed to defect state transitions within the BaAl₂O₄ matrix mdpi.com. When doped with rare earth ions, the luminescence typically arises from electronic transitions within the energy levels of the dopant ions, influenced by the host lattice environment mdpi.comresearchgate.net. For instance, luminescence from Eu²⁺ in this compound involves 4f-5d transitions, characterized by broad spectra that are sensitive to the host structure and temperature researchgate.net. Eu²⁺ ions are reported to occupy cationic lattice sites within the BaAl₂O₄ structure researchgate.net.

The mechanism of persistent luminescence in doped this compound can involve the trapping and thermal release of charge carriers researchgate.netresearchgate.net. For example, in BaAl₂O₄ co-doped with Eu²⁺ and Dy³⁺, the persistent phosphorescence is attributed to photoconductivity due to holes and the trapping and thermal release of these holes by Dy³⁺ ions researchgate.net. The presence of Dy³⁺ ions can create trapping levels at depths suitable for thermal release at room temperature, leading to long-lasting phosphorescence researchgate.net. In Tb³⁺ doped BaAl₂O₄, thermoluminescence studies have identified trap bands attributed to traps formed by Tb³⁺ doping and subsequent O²⁻ charge compensation researchgate.net. A persistent luminescence mechanism involving energy storage in thermally liberated Tb³⁺ at Ba²⁺ substitution sites has been proposed researchgate.net.

Doping Effects on Electronic Structure and Optical Properties

Doping this compound with various ions significantly modifies its electronic structure and optical properties, leading to varied luminescence characteristics mdpi.com. The choice of dopant and its concentration, as well as the synthesis method, can influence the material's physicochemical properties and persistent emission mdpi.com.

Rare earth elements like Eu²⁺, Tb³⁺, Ce³⁺, Eu³⁺, Er³⁺, Dy³⁺, Tm³⁺, and Pr³⁺ are commonly used to dope (B7801613) this compound phosphors to enhance luminescence mdpi.com. Doping with Ce³⁺, for example, can lead to ultraviolet photoluminescence emissions attributed to 5d → 4f electronic transitions of Ce³⁺ mdpi.com. These emissions are dependent on the host matrix and can vary from the UV to the visible region mdpi.com. Different dopants result in distinct emission wavelengths; for instance, Eu³⁺ doping typically leads to narrow emission peaks in the orange-red region (550-750 nm) corresponding to 4f → 4f transitions researchgate.netresearchgate.net. Eu²⁺ doping, on the other hand, often results in broader emission bands, typically in the blue-green region, due to 5d-4f transitions researchgate.netmdpi.com.

The doping concentration plays a critical role in optimizing luminescence intensity and can influence the color of the emitted light researchgate.netuga.edu. Studies on Eu²⁺-activated barium europium aluminate nanostructures show that varying Eu²⁺ concentration can lead to tunable emission colors uga.edu. The presence of multiple crystallographic sites for dopant ions in the BaAl₂O₄ structure can also contribute to the observed emission spectra, with different sites potentially exhibiting distinct emission peaks mdpi.com. Co-doping with other ions, such as Dy³⁺ or Nd³⁺, along with Eu²⁺, is also explored to modify luminescence properties and enhance persistent luminescence researchgate.netresearchgate.net.

Doping can also affect the band gap of this compound. For example, studies on doped materials like BaTiO₃ (which shares some structural similarities with barium aluminates) show that doping can create additional electronic states within the bandgap, leading to a reduction in the optical bandgap energy and altering optical absorption characteristics mdpi.com. While direct band gap values for doped BaAl₂O₄ weren't extensively detailed in the search results, the influence of rare earth ions on the optical band gap has been noted in related aluminate systems researchgate.net.

Design Principles for Tunable Emission Wavelengths and Intensities

Designing this compound-based phosphors with tunable emission wavelengths and intensities involves careful consideration of several factors, primarily the choice of dopant ions and their concentrations, as well as potential co-doping and synthesis methods researchgate.netnih.gov.

The intrinsic electronic transitions of the chosen rare earth dopant ions dictate the fundamental emission wavelengths researchgate.netresearchgate.net. For example, incorporating Eu³⁺ leads to characteristic sharp emissions from 4f-4f transitions in the red-orange range, while Eu²⁺ typically yields broader emissions from 5d-4f transitions, often in the blue-green spectrum researchgate.netmdpi.comresearchgate.net. By selecting different dopant ions or combinations thereof, a range of emission colors can be achieved researchgate.net.

Tuning the concentration of the primary dopant is a key strategy to optimize emission intensity and, in some cases, shift the emission wavelength researchgate.netuga.edu. Concentration quenching can occur at high dopant levels, where energy transfer between nearby dopant ions leads to non-radiative decay researchgate.net. Therefore, identifying the optimal dopant concentration is crucial for maximizing luminescence intensity researchgate.net.

Co-doping with secondary ions can further modify the luminescence properties. Co-dopants can act as sensitizers, enhancing the excitation efficiency of the primary activator, or as traps, influencing persistent luminescence properties researchgate.netresearchgate.net. For instance, co-doping with Dy³⁺ in Eu²⁺-doped BaAl₂O₄ enhances persistent luminescence by creating suitable trapping levels researchgate.net.

The synthesis method employed can also influence the resulting luminescence properties by affecting the crystal structure, particle size, and defect distribution mdpi.comresearchgate.net. Different synthesis routes can lead to variations in crystallite size and morphology, which in turn can impact luminescence intensity and duration mdpi.comresearchgate.net. Controlling these structural aspects during synthesis is part of the design principle for achieving desired optical properties.

Photoconductivity and Charge Carrier Dynamics (Inferred from luminescence studies)

While direct studies specifically focused on the photoconductivity and charge carrier dynamics of this compound were not prominently featured in the search results, these aspects can be inferred from investigations into its luminescence properties, particularly persistent luminescence researchgate.netresearchgate.netnih.gov.

The mechanism of persistent luminescence in doped barium aluminates often involves the trapping and de-trapping of charge carriers (electrons and holes) within the host lattice or at defect sites researchgate.netresearchgate.netnih.gov. Photoexcitation generates electron-hole pairs. In persistent phosphors, these charge carriers can be trapped at defect levels or by co-dopant ions researchgate.netresearchgate.net. The slow, thermal release of these trapped carriers over time, followed by recombination at the luminescent centers, leads to the observed long-lasting emission researchgate.netresearchgate.netnih.gov.

Studies on Eu²⁺-doped BaAl₂O₄ have indicated the presence of different types of traps with varying depths, which are associated with both long persistent luminescence and photostimulated luminescence properties nih.gov. The re-trapping of electrons released from deep traps is suggested to play a significant role in photostimulated persistent luminescence nih.gov.

Inferred from the mechanisms of persistent luminescence, the host lattice of this compound must facilitate the generation, migration, and trapping of charge carriers upon excitation researchgate.netresearchgate.netnih.gov. The presence of tunnels in the stuffed-tridymite structure might potentially play a role in the transport of oxygen and could influence charge carrier dynamics researchgate.net. Although the term "photoconductivity" is mentioned in the context of persistent luminescence mechanisms in related aluminates, implying light-induced conductivity due to mobile charge carriers, detailed studies quantifying photoconductivity or directly probing charge carrier mobilities in this compound were not found researchgate.net. Research in other material systems, such as organic semiconductors and perovskites, directly investigates photoconductivity and charge carrier dynamics using techniques like transient absorption spectroscopy and time-resolved THz spectroscopy oregonstate.edunih.govcore.ac.uk. Analogous techniques could potentially be applied to further elucidate these properties in this compound.

Advanced Ceramic and Refractory Material Science

This compound is recognized for its potential in advanced ceramic and refractory materials, primarily due to its high-temperature stability and refractory properties researchgate.nettandfonline.com.

This compound cement (BAC) is utilized as a binder in refractory castables, offering advantages such as normal coagulation behavior, a high setting rate, good low-temperature workability, high refractoriness, and good thermal shock resistance researchgate.netgoogle.com. Refractory castables based on BAC have demonstrated high strength and low shrinkage in cured, dried, and fired states, making them suitable for linings in structures subjected to very high temperatures, such as in the steelmaking industry researchgate.net.

The formation of the this compound phase in refractory mixtures can occur at lower temperatures (between 1000°C and 1100°C) compared to traditional solid-state methods researchgate.net. The addition of silica (B1680970) fume can lead to the formation of celsian (BaO·Al₂O₃·2SiO₂), which can act as a retarder, improve workability, and enhance mechanical strength researchgate.net.

Barium hexa-aluminate (BaAl₁₂O₁₉) is another this compound compound explored for ceramic fibers and refractories tandfonline.com. These materials are of interest for high-temperature applications requiring robust structural stability and thermal insulation researchgate.net. Advanced ceramic aerogels, including those potentially incorporating this compound phases, are being developed as high-performance thermal insulators for harsh environments, exhibiting properties like mechanical ultra-stretchability and high thermal stability researchgate.net.

The use of this compound cement in refractory materials is considered reliable for forming refractory concretes with improved chemical and mechanical properties at temperatures beyond those suitable for calcium aluminate cement researchgate.net.

High-Temperature Stability Mechanisms and Sintering Resistance

This compound, particularly in the form of barium hexaaluminate (BaO·6Al₂O₃ or BaAl₁₂O₁₉), is recognized for its ability to enhance the thermal stability of materials like alumina at elevated temperatures. This stabilization effect is crucial for maintaining structural integrity and catalytic activity in high-temperature environments. The mechanism involves the suppression of sintering, a process where material particles coalesce at high temperatures, leading to a reduction in surface area and potentially degraded performance. fishersci.nluni.lufishersci.caamericanelements.com

The presence of this compound phases, such as barium hexaaluminate, is reported to retard the loss of specific surface area in alumina supports calcined at temperatures exceeding 1000 °C. fishersci.nlwikipedia.org This is attributed to the formation of aluminate complexes or the presence of dispersed baria, which inhibit the sintering process and the detrimental alpha phase transformation of alumina. fishersci.nluni.lu The crystal structure of barium hexaaluminate, often described as hexagonal and layered, contributes to its inherent thermal stability and resistance to crystal growth at high temperatures. fishersci.ca Research indicates that synthesis methods, such as carbon templating, can be employed to prepare hexaaluminates with high surface areas and excellent sintering resistance, making them promising catalyst support materials for high-temperature catalytic combustion. americanelements.com

Phase Development in this compound-Based Composite Materials (e.g., Barium Aluminosilicates)

The incorporation of this compound into composite materials, particularly with silica to form barium aluminosilicates (BaAl₂Si₂O₈, commonly known as celsian), leads to the development of various crystalline phases that dictate the material's final properties. Barium aluminosilicate (B74896) exists in different crystallographic forms, including monoclinic (celsian), hexagonal (hexacelsian), and orthorhombic phases. wikipedia.org The stability and transformation temperatures between these phases are critical for the material's performance at elevated temperatures. The monoclinic celsian phase is generally considered stable below 1590 °C and is favored for its low thermal expansion coefficient and good thermal shock resistance. wikipedia.org

Barium aluminosilicate acts as an effective liquid-phase sintering aid in composites, such as those based on silicon nitride (Si₃N₄/BAS). cenmed.comnih.gov During sintering, the BAS phase promotes densification and facilitates beneficial phase transformations in the composite. cenmed.comnih.gov The addition of SiO₂ to this compound compositions can lead to the formation of this compound-celsian composite cements, influencing their microstructure and mechanical strength. americanelements.com The controlled development of these phases is essential for optimizing the composite's high-temperature mechanical properties and thermal stability.

Thermal Shock Resistance and High-Temperature Structural Integrity

Materials containing this compound, especially barium aluminosilicates, are noted for their enhanced thermal shock resistance and ability to maintain structural integrity at high temperatures. Barium aluminosilicate (celsian) contributes significantly to thermal shock resistance due to its relatively low coefficient of thermal expansion. wikipedia.org

Environmental Remediation through this compound Materials

While research specifically on this compound (BaAl₂O₄) as a primary active material for environmental remediation applications like photocatalysis and adsorption is less extensive compared to its high-temperature uses, barium-containing compounds and aluminates, in general, are explored in these areas. This compound's inherent properties, such as thermal stability, could make it a suitable support material or component in composite structures designed for environmental cleanup.

Photocatalytic Degradation Mechanisms of Organic Pollutants (e.g., Dyes)

Photocatalytic degradation involves using semiconductor materials to catalyze the breakdown of organic pollutants in the presence of light. This process typically relies on the generation of electron-hole pairs in the photocatalyst, which then participate in redox reactions to produce reactive species like hydroxyl radicals, capable of degrading organic molecules. Dyes such as methylene blue, rhodamine B, and methyl orange are common model pollutants used in photocatalytic studies.

While this compound itself is not widely reported as a primary photocatalyst, barium-containing compounds like barium titanate (BaTiO₃) and barium hexaferrite (BaFe₁₂O₁₉) have been investigated for their photocatalytic activity in degrading organic dyes under visible light irradiation. This suggests the potential for barium to be a component in photoactive materials. The thermal stability of this compound could be advantageous if used as a support material for photocatalytically active nanoparticles in high-temperature remediation processes or in applications where the catalyst needs to withstand thermal cycling.

Adsorption Mechanisms of Inorganic and Organic Species

Adsorption is a process where pollutants adhere to the surface of a material. The efficiency of adsorption depends on the surface properties of the adsorbent and the chemical nature of the species being removed. Adsorption mechanisms can vary and are often described by isotherm models like Langmuir or Freundlich, indicating monolayer or multilayer adsorption on homogeneous or heterogeneous surfaces, respectively. Chemisorption, involving chemical bonding between the adsorbate and adsorbent, is frequently observed.

This compound's porous structure or its ability to form composites with high surface area materials could be relevant for adsorption applications. While direct studies on this compound as a primary adsorbent for a wide range of pollutants are limited in the provided results, barium ions themselves are targeted for removal from wastewater using various adsorbents, including activated carbons and functionalized metal-organic frameworks (MOFs). The adsorption of inorganic ions and organic species is influenced by factors such as pH, contact time, and the initial concentration of the pollutant. Further research could explore the potential of functionalized or composite this compound materials for specific adsorption tasks.

Design of Photoactive this compound Architectures

The design of photoactive materials for environmental remediation often involves creating specific architectures, such as nanoparticles or composite structures, to enhance properties like surface area, light absorption, and charge carrier separation. Strategies include developing heterojunctions between different semiconductor materials to improve photocatalytic efficiency.

While specific photoactive architectures based solely on this compound are not detailed in the search results, the principles of designing photoactive materials using nanomaterials and controlling their morphology and surface properties are well-established in the field of environmental photocatalysis. Given the thermal stability of this compound, it could potentially serve as a robust support structure for depositing or integrating photoactive components, facilitating the design of composite photocatalytic architectures capable of operating under challenging conditions. Future research might explore synthesizing this compound-based composites with tailored structures and compositions to optimize their performance in photocatalytic degradation or other environmental remediation processes.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing materials science by accelerating the discovery and optimization of new materials, moving beyond traditional trial-and-error methods. mdpi.comarxiv.org This data-driven approach can predict material properties, identify novel compounds, and optimize material structures with tailored functionalities. arxiv.org

Predict the stability and properties of new barium aluminate phases. deepmind.google

Optimize synthesis parameters to achieve desired microstructures and properties.

Discover novel this compound compositions with enhanced performance for specific applications (e.g., refractories, catalysts, phosphors). samaterials.comresearcher.lifemdpi.com

Recent work has demonstrated the power of deep learning tools, such as GNoME (Graph Networks for Materials Exploration), in discovering millions of new crystals, including stable materials with potential for future technologies like batteries and superconductors. deepmind.google Applying similar graph network approaches to this compound structures could lead to the identification of previously unknown stable or metastable phases with unique properties.

In-situ and Operando Characterization Techniques for Dynamic Processes

Understanding the behavior of this compound under real-world operating conditions is crucial for optimizing its performance and predicting its long-term stability. In-situ and operando characterization techniques provide valuable insights into dynamic processes occurring within the material.

In-situ measurements involve characterizing a sample under an applied stimulus or environment that mimics specific conditions during synthesis or operation. acs.org

Operando measurements take this a step further by assessing the material's response and evolution simultaneously with monitoring its functional properties under intended operating conditions. acs.orgnih.gov

These techniques, particularly when combined with nanoscale probes like (scanning) transmission electron microscopy [(S)TEM], allow researchers to observe structural and chemical evolution at the nano-to-atomic scale. acs.org Techniques such as in-situ and operando X-ray scattering and diffraction methods are powerful tools for probing bulk materials and interfaces in electrochemical environments. nih.govresearchgate.net

For this compound, in-situ and operando studies can provide critical information on:

Phase transformations and structural changes at high temperatures, relevant for refractory applications. samaterials.com

Surface reactions and catalytic activity under various gas atmospheres. mdpi.comresearchgate.net

Degradation mechanisms in harsh environments.

The evolution of hydrated phases and their impact on properties like hydro-rigidity in cementitious applications. samaterials.comnist.gov

The behavior of this compound as an emitter material in devices like hollow cathodes, observing barium transport and loss. nasa.gov

While challenging due to sample requirements and environmental constraints in some techniques, the continued development of specialized setups is making in-situ and operando characterization more accessible for a wider range of materials, including complex oxides like barium aluminates. nih.gov

Rational Design of this compound with Tailored Properties

Rational design involves using fundamental scientific principles and computational modeling to engineer materials with specific desired properties, rather than relying solely on empirical methods. For this compound, this means understanding the relationship between its composition, structure, and processing history and its resulting physical and chemical characteristics.

Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, can be used to:

Predict the stability and electronic structure of different this compound phases.

Model defect formation and diffusion pathways, relevant for ionic conductivity and high-temperature behavior.

Simulate surface interactions and adsorption, important for catalytic applications. mdpi.com

Investigate the effect of dopants and substitutions on material properties.

Experimental techniques play a crucial role in validating computational predictions and providing feedback for iterative design cycles. Advanced synthesis methods allow for precise control over stoichiometry, crystallinity, particle size, and morphology, all of which influence the final properties of this compound.

Examples of tailored properties that could be targeted through rational design include:

Enhanced refractoriness and thermal shock resistance for high-temperature applications. samaterials.com

Improved catalytic activity and selectivity for specific chemical reactions. mdpi.com

Tuned optical properties for phosphors and other photonic applications. researcher.life

Optimized mechanical strength and durability for structural uses.

Controlled solubility and reactivity for applications in water treatment or as cement components. nist.gov

Research into related aluminate systems, such as calcium aluminates, has already demonstrated the use of computational models to predict composition-property relationships and develop design charts for functional glasses. researchgate.net Applying similar strategies to barium aluminates can enable the identification of compositions that satisfy multiple property constraints simultaneously.

Exploration of Novel Barium-Aluminate-Based Multicomponent Systems

Extending beyond binary barium aluminates (BaO-Al₂O₃), future research will increasingly focus on multicomponent systems where this compound is a key constituent. The addition of other elements can lead to the formation of new phases or solid solutions, significantly altering and often enhancing the properties of the material.

Multicomponent systems offer the possibility of creating materials with a combination of desired properties that are not present in the binary compounds. scientific.netresearchgate.net This approach is fundamental to modern materials science, enabling the design of structural materials with tailored sets of properties. scientific.netresearchgate.net

Examples of potential multicomponent systems involving this compound include:

Barium Calcium Aluminates: These systems are already relevant in applications like hollow cathodes and potentially in cements, where the interplay between barium and calcium aluminate phases influences performance and hydration behavior. nist.govnasa.gov Research into the CaO-BaO-Al₂O₃ system is ongoing to understand the formation and stability of ternary compounds. scientific.netresearchgate.net

Doped Barium Aluminates: Incorporating small amounts of other elements (e.g., transition metals, rare earths) can modify the electronic structure, introduce defects, and influence properties like electrical conductivity, optical emission, and catalytic activity. For instance, barium-nickel-doped aluminum oxide nanocomposites have shown enhanced electrochemical sensing properties. tandfonline.com Europium-doped barium magnesium aluminate is a known phosphor material. americanelements.com

Complex Oxide Systems: Combining this compound with other oxides to form more complex structures like perovskites or spinels can yield materials with interesting functional properties, such as catalytic activity or ionic conductivity. mdpi.commdpi.com

The exploration of these novel multicomponent systems will require a combination of high-throughput synthesis, advanced characterization techniques, and computational modeling to understand the complex phase diagrams, crystal structures, and property relationships that emerge from the interactions of multiple components.

Q & A

Q. What are the standard methods for synthesizing barium aluminate hydrates, and how are their structural properties characterized?

this compound hydrates are typically synthesized via controlled precipitation from supersaturated barium hydroxide solutions or hydrothermal methods. For example, metastable hydrates like 1.1BaO·Al₂O₃·6H₂O and BaO·Al₂O₃·7H₂O can be precipitated at 30°C, while lower hydrates (e.g., BaO·Al₂O₃·2H₂O) require hydrothermal conditions . Structural characterization involves:

  • X-ray diffraction (XRD) to identify crystalline phases.
  • Optical microscopy to observe morphological changes during phase transitions.
  • Chemical analysis (e.g., titration) to track solution concentration shifts during precipitation .

Table 1 : Common this compound Hydrates and Synthesis Conditions

FormulaSynthesis MethodTemperatureStability
1.1BaO·Al₂O₃·6H₂OSupersaturated solution30°CMetastable
BaO·Al₂O₃·7H₂OPrecipitation30°CMetastable
BaO·Al₂O₃·4H₂OAging of metastable phases30°CStable
BaO·Al₂O₃·2H₂OHydrothermal treatment>100°CStable

Q. How does the choice of starting materials influence the phase purity of this compound compounds?

Using high-purity barium carbonate (BaCO₃) and aluminum oxide (Al₂O₃) in stoichiometric ratios is critical. Sintering these precursors at 1,200–1,500°C produces phases like BaO·Al₂O₃ or 3BaO·Al₂O₃. Contamination from impurities (e.g., SiO₂) can lead to secondary phases, necessitating post-synthesis leaching or recrystallization .

Advanced Research Questions

Q. How can conflicting phase equilibria data in the BaO-Al₂O₃-H₂O system be resolved?

Discrepancies arise from variations in experimental conditions (e.g., temperature, aging time). For instance, Beckmann (1925) reported a 3BaO·Al₂O₃·xH₂O phase at 20°C, but later studies at 30°C found no evidence of this hydrate . To resolve contradictions:

  • Reproduce experiments under strictly controlled conditions (temperature, humidity).
  • Use in-situ XRD to monitor real-time phase transitions.
  • Compare solubility isotherms across studies to identify thermodynamic inconsistencies .

Q. What methodologies optimize the luminescent properties of Eu²⁺-doped barium magnesium aluminate (BAM) phosphors?

BAM:Eu²⁺ (BaMgAl₁₀O₁₇:Eu²⁺) is synthesized via molten salt flux methods to enhance crystallinity and emission intensity. Key steps include:

  • Doping concentration : 1–5 mol% Eu²⁺ maximizes blue emission (peak ~450 nm).
  • Post-annealing in reducing atmospheres (e.g., H₂/N₂) to maintain Eu²⁺ valence.
  • Photoluminescence spectroscopy to quantify color purity (CIE coordinates) and thermal stability (quenching resistance up to 150°C) .

Table 2 : Impact of Synthesis Parameters on BAM:Eu²⁺ Performance

ParameterEffect on PropertiesOptimal Range
Eu²⁺ concentration↑ Intensity, ↓ Thermal stability2–3 mol%
Annealing temperature↑ Crystallinity, ↑ Emission intensity1,300–1,400°C
Flux type (e.g., NaCl)Controls particle size and morphology10–20 wt% flux

Q. How can hydrothermal synthesis parameters be tuned to selectively prepare this compound hydrates?

Adjusting temperature, pressure, and reaction time allows selective hydrate formation:

  • BaO·Al₂O₃·7H₂O : Formed at 30°C with rapid quenching.
  • BaO·Al₂O₃·2H₂O : Requires >100°C and 12–24 hr reaction time.
  • Phase monitoring : Use pH and conductivity measurements to detect intermediate phases during hydrolysis .

Methodological Guidance for Data Contradictions

Q. What experimental designs address inconsistencies in reported solubility data for this compound hydrates?

  • Controlled aging studies : Compare phase stability over time (e.g., 1–30 days) at fixed temperatures.
  • Cross-validation : Pair traditional wet-chemical analysis with modern techniques like ICP-OES for barium and aluminum quantification.
  • Replicate historical methods (e.g., Beckmann’s 1925 protocol) to identify methodological limitations (e.g., impurity tolerance) .

Avoided Topics

  • Commercial synthesis scales, pricing, or industrial mass production.
  • Consumer applications (e.g., phosphor market trends).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.